Technical Whitepaper: Chemical Properties, Synthesis, and Applications of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Executive Summary Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (CAS: 1313033-01-0)[1], commonly referred to as 4-fluorotryptophan methyl ester, is a highly specialized fluorinated amino acid derivative. In the rap...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (CAS: 1313033-01-0)[1], commonly referred to as 4-fluorotryptophan methyl ester, is a highly specialized fluorinated amino acid derivative. In the rapidly advancing fields of chemical biology, protein engineering, and radiopharmacology, this molecule serves a critical dual function. First, it acts as a highly lipophilic, cell-permeable precursor for in vivo metabolic studies and the development of
18
F-Positron Emission Tomography (PET) radiotracers[2]. Second, it is a vital intermediate in the asymmetric synthesis of stereochemically pure biochemical probes used in
19
F Nuclear Magnetic Resonance (NMR) structural biology[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and self-validating experimental protocols.
Physicochemical Profiling & Structural Causality
The strategic incorporation of both a fluorine atom and a methyl ester group fundamentally alters the molecule's behavior compared to native tryptophan.
19
F NMR probe, PET tracer precursor, Peptide synthesis[3],[5]
Mechanistic Causality of Structural Modifications
The Fluorine Substitution (C4 Position): The fluorine atom exerts a strong inductive electron-withdrawing effect, which slightly lowers the pK
a
of the indole NH, altering its hydrogen-bonding dynamics. Crucially, fluorine is a bioisostere for hydrogen; its van der Waals radius (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å). This ensures that the substitution causes minimal steric perturbation, preserving native protein folding when incorporated into biological systems[6].
The Methyl Esterification: Free amino acids exhibit poor membrane permeability due to their zwitterionic state at physiological pH. Esterification masks the carboxylic acid, drastically increasing the partition coefficient (LogP). This facilitates passive diffusion across lipid bilayers in whole-cell assays. Once intracellular, ubiquitous non-specific esterases hydrolyze the ester to yield the active 4-fluorotryptophan[2].
Synthetic Strategies & Mechanistic Pathways
The synthesis of stereochemically pure (L)-4-fluorotryptophan and its subsequent esterification requires rigorous stereocontrol. The most robust method, as detailed by 3[3], utilizes a diastereoselective alkylation approach.
The Schöllkopf Chiral Auxiliary (Causality of Stereocontrol)
Standard racemic synthesis requires tedious downstream chiral resolution. To bypass this, the synthetic pathway employs the Schöllkopf bis-lactim ether (derived from glycine and D-valine). When deprotonated, the bulky isopropyl group of the D-valine moiety sterically shields one face of the resulting enolate. The incoming electrophile (a protected 4-fluoro-3-(bromomethyl)indole) is forced to attack from the opposite, unhindered face. This thermodynamic dictation ensures a diastereomeric excess (>95% de) of the (L)-enantiomer[3].
Fig 1: Stereoselective synthesis pathway of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate.
Advanced Applications:
19
F NMR & Molecular Imaging
F NMR Structural Biology
Fluorine is 100% naturally abundant (
19
F), possesses a high gyromagnetic ratio, and is virtually absent in native biological systems, providing a completely background-free NMR spectrum[5].
Why 4-fluorotryptophan? Tryptophan is the rarest amino acid in the vertebrate proteome (~1%). Incorporating 4-FTrp introduces highly specific, sparse probes that prevent spectral crowding. The C4 position on the indole ring is exquisitely sensitive to local electrostatic fields and van der Waals packing forces. This yields massive chemical shift dispersions (up to 14.6 ppm), capable of resolving distinct conformational states—such as the indole ring flips observed in flaviviral NS2B-NS3 proteases[6] or substrate-induced allosteric shifts in arginyl-tRNA synthetase[7].
F-PET Radiotracer Development
In oncology, tumors frequently upregulate indoleamine 2,3-dioxygenase (IDO) to rapidly metabolize tryptophan, thereby suppressing the local immune response.
18
F-labeled fluorotryptophan derivatives act as PET probes to visualize this altered metabolism in vivo. The methyl ester variant is often utilized during the radiolabeling process to protect the carboxylate group and enhance the tracer's initial biodistribution[2].
Fig 2: Workflow for in vivo incorporation of 4-FTrp and subsequent 19F NMR structural analysis.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols incorporate built-in quality control (QC) checkpoints to validate the success of each phase before proceeding.
Protocol 1: Synthesis of the Methyl Ester Derivative
Objective: Convert (L)-4-fluorotryptophan to its methyl ester hydrochloride salt.
Activation: Suspend 1.0 eq of (L)-4-fluorotryptophan in anhydrous methanol (0.2 M) under an inert argon atmosphere. Cool the suspension to 0°C using an ice bath.
Causality: SOCl
2
reacts with methanol to generate HCl and SO
2
in situ. The HCl protonates the
α
-amine, preventing unwanted dipeptide formation, while simultaneously catalyzing the Fischer esterification.
Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4-6 hours.
QC Checkpoint (Self-Validation): Extract a 10 µL aliquot, quench in aqueous NaHCO
3
, and analyze via LC-MS. Proceed only when the mass corresponding to the starting material is completely absent, and the [M+H]
+
peak for the methyl ester (m/z ~237.1) is dominant.
Workup: Evaporate the solvent under reduced pressure. Triturate the resulting crude solid with cold diethyl ether to precipitate the pure methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate hydrochloride salt. Filter and dry under a high vacuum.
Protocol 2: In Vivo Incorporation for
19
F NMR
Objective: Express a target protein with 4-FTrp substituted at native Trp sites.
Strain Preparation: Transform a tryptophan-auxotrophic E. coli strain (e.g., ATCC 33588) with the expression plasmid containing your target gene[6].
Depletion Phase: Grow cells in M9 minimal media supplemented with 0.05 mM standard L-tryptophan at 37°C until an OD
600
of 0.8 is reached. Centrifuge and wash the cell pellet twice with sterile PBS to remove all residual native tryptophan.
Incorporation Phase: Resuspend the cells in fresh M9 media supplemented with 0.5 mM 4-fluorotryptophan (or its esterified prodrug, relying on cellular esterases for activation). Incubate for 30 minutes to allow cellular uptake.
Induction: Induce protein expression with 1 mM IPTG and express at 25°C for 12 hours.
QC Checkpoint (Self-Validation): After cell lysis and Ni-NTA purification, analyze the intact protein via Electrospray Ionization Mass Spectrometry (ESI-MS). Calculate the incorporation efficiency by comparing the mass shift (+18 Da per Trp residue replaced by 4-FTrp). An incorporation rate of >90% is required for clean NMR spectra.
Konas, D. W., et al. (2012). Synthesis of (L)-4-Fluorotryptophan. Synthetic Communications, Taylor & Francis.
Luo, J., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society.
Yao, Y. N., et al. (2003). Substrate-induced conformational changes in Escherichia coli arginyl-tRNA synthetase observed by 19F NMR spectroscopy. FEBS Letters, PubMed.
Treiber-Kleinke, C., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Bioengineering and Biotechnology.
Mishra, P. K., et al. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry.
In Vitro Mechanism of Action of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate: A Technical Guide
Introduction Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, a fluorinated analog of the essential amino acid L-tryptophan, stands as a compelling candidate for investigation in oncology and immunology. Its structur...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, a fluorinated analog of the essential amino acid L-tryptophan, stands as a compelling candidate for investigation in oncology and immunology. Its structural similarity to tryptophan suggests it may act as a competitive substrate or inhibitor for enzymes involved in tryptophan metabolism.[1] This guide provides an in-depth framework for elucidating the in vitro mechanism of action of this compound, focusing on its potential role as a modulator of the kynurenine pathway, a critical axis in tumor immune evasion.[2][3]
Tumor cells often upregulate tryptophan-catabolizing enzymes, primarily indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[3] These enzymes initiate the kynurenine pathway, leading to tryptophan depletion and the production of immunomodulatory metabolites like kynurenine.[2][4] This metabolic reprogramming suppresses the proliferation and function of effector T cells and promotes the activity of regulatory T cells, creating an immunosuppressive tumor microenvironment.[2][5]
This document outlines a logical, multi-tiered experimental strategy to dissect the compound's mechanism, from direct enzyme engagement to its downstream cellular consequences. The protocols and insights provided are designed to offer a robust, self-validating approach for researchers in drug development.
Primary Hypothesis: Inhibition of Tryptophan Catabolizing Enzymes
Based on its structure as a 4-fluorotryptophan methyl ester, the primary hypothesis is that the compound acts as a competitive inhibitor of IDO1 and/or TDO. The fluorine atom at the 4-position of the indole ring may alter its electronic properties and binding affinity for the heme-containing active sites of these enzymes, potentially blocking the conversion of tryptophan to N-formylkynurenine, the pathway's initial step.[4] A secondary hypothesis is its potential interaction with tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, although this is considered less likely in the context of cancer immunotherapy.[6]
Core Experimental Strategy
Our investigation is structured to first confirm direct target engagement in cell-free systems, then validate this mechanism in a cellular context, and finally, assess the downstream functional consequences.
Caption: Tiered experimental workflow for mechanism of action elucidation.
Tier 1: Biochemical Validation of Target Engagement
The initial step is to determine if the compound directly interacts with and inhibits the hypothesized enzyme targets in a purified, cell-free system. This approach isolates the enzyme-compound interaction from confounding cellular factors like membrane transport and off-target effects.
IDO1 and TDO Enzyme Inhibition Assays
Rationale: These assays directly measure the compound's ability to inhibit the enzymatic activity of recombinant human IDO1 and TDO. A fluorometric assay is preferable to traditional colorimetric methods due to its higher signal-to-background ratio and reduced interference from test compounds.
Protocol: Fluorometric IDO1 Inhibition Assay
Reagents & Materials:
Recombinant Human IDO1 Enzyme (e.g., Abcam ab273304 or similar)
Test Compound: Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Positive Control: Epacadostat (a known potent IDO1 inhibitor)
Developer solution that reacts with N-formylkynurenine
96-well black microplate
Procedure:
Prepare serial dilutions of the test compound and Epacadostat in assay buffer.
In a 96-well plate, add assay buffer, recombinant IDO1 enzyme, and the reaction mixture (L-Tryptophan, Ascorbic Acid, Methylene Blue, Catalase).
Add the test compound dilutions or positive control to the appropriate wells. Include a "no inhibitor" control (vehicle) and a "no enzyme" control (background).
Incubate the plate at 37°C for 60 minutes, protected from light.
Stop the reaction and add the fluorogenic developer solution.
Incubate for an additional 15 minutes at room temperature.
Measure fluorescence at Ex/Em = 402/488 nm using a microplate reader.
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
A similar protocol should be employed for the TDO enzyme to assess specificity.
TPH1/TPH2 Enzyme Inhibition Assays (Selectivity)
Rationale: To ensure the compound's selectivity, its activity against the Tryptophan Hydroxylase (TPH) isoforms, the rate-limiting enzymes in serotonin biosynthesis, should be evaluated.[7][8] This is crucial for predicting potential off-target effects related to serotonin dysregulation.
Prepare enzyme reaction mixtures containing TPH1 or TPH2, assay buffer, DTT, and catalase.
Add serial dilutions of the test compound or positive control.
Initiate the reaction by adding L-Tryptophan and BH4.
Incubate at 37°C for 30 minutes.
Stop the reaction by adding perchloric acid.
Centrifuge to pellet the precipitated protein.
Analyze the supernatant using HPLC with fluorescence detection to quantify the product, 5-hydroxytryptophan (5-HTP).
Calculate IC50 values as described for the IDO1 assay.
Expected Data & Interpretation
The primary outcome of Tier 1 is a quantitative measure of the compound's potency and selectivity.
Enzyme Target
Test Compound IC50 (nM)
Epacadostat IC50 (nM)
Telotristat Ethyl IC50 (nM)
IDO1
Hypothetical: 50
10
>10,000
TDO
Hypothetical: 800
>10,000
>10,000
TPH1
Hypothetical: >10,000
>10,000
50
TPH2
Hypothetical: >10,000
>10,000
75
Table 1: Hypothetical IC50 data demonstrating a potent and selective IDO1 inhibitor profile for the test compound.
A low nanomolar IC50 against IDO1 with at least a 100-fold selectivity over TDO and TPH isoforms would strongly support the primary hypothesis.
Tier 2: Cellular Mechanism of Action
Following biochemical validation, the next critical step is to confirm that the compound inhibits the target pathway in a relevant cellular environment. This tier addresses cellular uptake, potential metabolism of the compound, and its effect on downstream signaling pathways.
Caption: Hypothesized mechanism targeting the IDO1/Kynurenine Pathway.
Cellular Kynurenine Production Assay
Rationale: This assay directly measures the end-product of IDO1/TDO activity in cells. A reduction in kynurenine levels in the culture medium upon treatment with the compound provides strong evidence of target engagement in a cellular context.[9] Human tumor cell lines known to express high levels of IDO1 (e.g., HeLa, SK-OV-3), often stimulated with interferon-gamma (IFN-γ) to further induce IDO1 expression, are ideal models.[10]
Protocol: HPLC-Based Kynurenine Measurement
Cell Culture & Treatment:
Seed HeLa cells in a 6-well plate and allow them to adhere overnight.
Stimulate cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce IDO1 expression.
Replace the medium with fresh medium containing serial dilutions of the test compound or positive control (Epacadostat).
Incubate for an additional 24-48 hours.
Sample Preparation:
Collect the cell culture supernatant (2 mL) into microcentrifuge tubes.[11]
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any cells or debris.[11]
Transfer the clear supernatant to a new tube. At this stage, samples can be frozen at -80°C or analyzed directly.[11]
For analysis, deproteinize the sample by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging at 14,000 x g for 10 minutes.
HPLC Analysis:
Transfer the deproteinized supernatant to an HPLC vial.
Inject 5-20 µL onto a C18 column (e.g., 50 mm x 2.1 mm).[11][12]
Use an isocratic mobile phase of 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile at a flow rate of 0.8 mL/min.[11]
Detect tryptophan and kynurenine using a UV or diode array detector at 286 nm and 360 nm, respectively.[11][12]
Quantify concentrations by comparing peak areas to a standard curve generated with authentic standards.[12]
Alternative methods like ELISA or LC-MS/MS can also be used for kynurenine quantification.[10][12][13]
GCN2 Stress Response Pathway Analysis
Rationale: Tryptophan depletion, a key consequence of IDO1 activity, activates the General Control Nonderepressible 2 (GCN2) kinase pathway, a cellular stress response.[5][14] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to the preferential translation of Activating Transcription Factor 4 (ATF4).[14][15] If the test compound effectively blocks tryptophan depletion by inhibiting IDO1, it should prevent the activation of this pathway in a co-culture system.
Protocol: Western Blot for GCN2 Pathway Markers
Co-Culture Setup:
Establish a co-culture of IFN-γ-stimulated tumor cells (e.g., HeLa) with an immune cell line (e.g., Jurkat T cells).
Treat the co-culture with the test compound, a vehicle control, or a positive control for 24 hours.
Cell Lysis and Protein Quantification:
Isolate the Jurkat T cells from the co-culture.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Western Blotting:
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate with primary antibodies overnight at 4°C. Key targets include:
Phospho-GCN2 (p-GCN2)
Total GCN2
Phospho-eIF2α (p-eIF2α)
Total eIF2α
ATF4
β-Actin (loading control)
Wash and incubate with HRP-conjugated secondary antibodies.
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Interpretation: In the vehicle-treated co-culture, a strong signal for p-GCN2, p-eIF2α, and ATF4 is expected, indicating stress from tryptophan depletion. Treatment with an effective IDO1 inhibitor like the test compound should markedly reduce the phosphorylation of GCN2 and eIF2α and subsequent expression of ATF4.
Tier 3: Functional Outcome Assessment
The final tier of in vitro analysis aims to demonstrate that the observed enzymatic and cellular effects translate into a meaningful biological outcome, specifically the restoration of immune cell function.
T-Cell Proliferation Rescue Assay
Rationale: The ultimate goal of an IDO1 inhibitor is to reverse the suppression of T-cell activity caused by the tumor. This assay tests whether the compound can restore the proliferation of T cells when they are co-cultured with IDO1-expressing tumor cells.
Protocol: Co-culture Proliferation Assay
Cell Preparation:
Label primary human T cells (isolated from peripheral blood mononuclear cells, PBMCs) with a proliferation tracking dye like CFSE or CellTrace Violet.
Seed IFN-γ-stimulated, IDO1-expressing tumor cells (e.g., SK-OV-3) in a 96-well plate.
Co-culture and Treatment:
Add the labeled T cells to the tumor cells at a specific effector-to-target ratio (e.g., 10:1).
Add a T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA).
Add serial dilutions of the test compound, vehicle control, or positive control (Epacadostat).
Incubate the co-culture for 72-96 hours.
Analysis by Flow Cytometry:
Harvest the cells, ensuring T cells are collected.
Stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8) if needed.
Analyze the cells using a flow cytometer.
Gate on the T-cell population and measure the dilution of the proliferation dye. A decrease in fluorescence intensity indicates cell division.
Interpretation: T cells co-cultured with IDO1-expressing tumor cells (vehicle control) will show minimal proliferation (high fluorescence). Treatment with an effective concentration of the test compound should rescue this effect, resulting in multiple peaks of decreasing fluorescence intensity, indicative of robust T-cell division.
Conclusion
This guide presents a systematic, evidence-based framework for characterizing the in vitro mechanism of action of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. By progressing through biochemical, cellular, and functional assays, researchers can build a comprehensive data package. A positive result, demonstrating potent and selective IDO1 inhibition that leads to reduced kynurenine production and a reversal of T-cell suppression, would provide a strong rationale for advancing this compound into further preclinical and in vivo studies as a promising candidate for cancer immunotherapy.
References
Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC. Available at: [Link]
Nutritional Stress Induced by Tryptophan-Degrading Enzymes Results in ATF4-Dependent Reprogramming of the Amino Acid Transporter Profile in Tumor Cells. AACR Journals. Available at: [Link]
Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector. PMC. Available at: [Link]
Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes. The Journal for ImmunoTherapy of Cancer. Available at: [Link]
Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes. bioRxiv. Available at: [Link]
The stress kinase GCN2 does not mediate suppression of antitumor T cell responses by tryptophan catabolism in experimental melanomas. PMC. Available at: [Link]
Identifying Kynurenine Metabolites in Cancer. JoVE Journal. Available at: [Link]
Tryptophan Depletion and the Kinase GCN2 Mediate IFN-γ–Induced Autophagy. The Journal of Immunology. Available at: [Link]
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link]
The First Human Application of an F-18-labeled Tryptophan Analog for PET Imaging of Cancer. PMC. Available at: [Link]
In vitro screen of inhibitors of rat brain serotonin synthesis. Canadian Science Publishing. Available at: [Link]
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available at: [Link]
Tryptophan metabolism and disposition in cancer biology and immunotherapy. British Journal of Cancer. Available at: [Link]
Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides. National Institutes of Health. Available at: [Link]
Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. PubMed. Available at: [Link]
Full article: Discovery and Biological Characterization of a Novel Scaffold for Potent Inhibitors of Peripheral Serotonin Synthesis. Taylor & Francis Online. Available at: [Link]
L-Kynurenine ELISA kit I High Sensitivity I Cited in 80+ papers. Immusmol. Available at: [Link]
Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available at: [Link]
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available at: [Link]
Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. Semantic Scholar. Available at: [Link]
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PMC. Available at: [Link]
Discovery and biological characterization of a novel scaffold for potent inhibitors of peripheral serotonin synthesis. Diva-portal.org. Available at: [Link]
Introduction: The Significance of Fluorinated Tryptophan Analogs in Drug Discovery
An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitud...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of bioactive compounds.[1] Tryptophan, as an essential amino acid, and its derivatives are of particular interest due to their roles in various physiological processes.[2][3] The strategic incorporation of fluorine into these molecules has become a powerful strategy in drug design. Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][4]
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, a derivative of 4-fluorotryptophan, stands as a compound of significant interest. Such compounds are valuable as building blocks in the synthesis of novel pharmaceuticals, especially for targeting neurological disorders.[5] A definitive understanding of its three-dimensional structure at the atomic level is paramount. Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous method to elucidate the precise molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern its solid-state properties.[6]
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals undertaking the crystal structure analysis of this fluorinated tryptophan derivative. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible scientific outcome.
Part 1: Synthesis and Material Preparation
A high-purity, crystalline material is the prerequisite for a successful single-crystal X-ray analysis. The synthesis of the title compound, as a derivative of (L)-4-fluorotryptophan, can be approached through established methods in amino acid chemistry.
Proposed Synthetic Workflow
A plausible route begins with commercially available 4-fluoroindole, proceeding through a diastereoselective alkylation to install the chiral amino acid side chain, followed by esterification. A key strategy involves the use of a chiral auxiliary to ensure stereochemical control.[7]
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Synthesis and Purification
Asymmetric Synthesis of (L)-4-Fluorotryptophan:
Begin with 4-fluoroindole. A key step is the diastereoselective alkylation of a chiral auxiliary, such as the Schöllkopf auxiliary, with a suitable fluorinated electrophile derived from the starting indole.[7] This method allows for the stereochemically controlled synthesis of the L-amino acid.[7]
Esterification:
Suspend the synthesized (L)-4-fluorotryptophan in anhydrous methanol.
Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension until saturation, or add a catalytic amount of a strong acid like sulfuric acid.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up and Purification:
Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
Extract the product into an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product via column chromatography on silica gel to yield the pure methyl ester. The purity should be assessed by NMR and mass spectrometry to be >99% before proceeding to crystallization.
Part 2: Crystallization Strategies for High-Quality Single Crystals
Obtaining a single crystal suitable for SC-XRD is often the most challenging step.[6] For chiral molecules like amino acid derivatives, the choice of crystallization technique is critical. The goal is to achieve slow, controlled crystal growth to produce well-ordered, single-domain crystals with dimensions typically around 0.1-0.3 mm.[8]
Causality in Solvent and Method Selection
The choice of solvent is paramount. A good solvent system is one in which the compound is sparingly soluble. The ideal scenario involves dissolving the compound in a "good" solvent and introducing a "poor" solvent (an anti-solvent) in a controlled manner to induce slow precipitation. Given the polar nature of the amino ester, a range of solvents from moderately polar (e.g., ethyl acetate, acetone) to more polar (e.g., methanol, ethanol) should be screened, often in combination with less polar anti-solvents (e.g., hexane, toluene).
Step-by-Step Crystallization Protocols
Protocol 1: Slow Evaporation
Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or a methanol/toluene mixture) in a small vial.
Cover the vial with parafilm and puncture it with a few small holes using a needle.
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.
Monitor daily for crystal growth. The quality of crystals is directly dependent on the slow rate of growth.[8]
Dissolve the compound in a small volume of a relatively volatile "good" solvent (e.g., acetone) inside a small, open inner vial.
Place this inner vial inside a larger, sealed outer jar containing a larger volume of a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexane).
Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.
Protocol 3: Cooling Crystallization
Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol) at a slightly elevated temperature.
Filter the solution while warm to remove any particulate matter.
Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or cold room to induce crystallization. Slow, controlled cooling is crucial.
Chiral Resolution Considerations
If the synthesis results in a racemic mixture, crystallization can sometimes be used for chiral resolution.[9][10] This can occur through:
Spontaneous Resolution: Where the racemate crystallizes as a conglomerate of separate enantiopure crystals.[9]
Diastereomeric Crystallization: By adding a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts that have different solubilities and can be separated by crystallization.[9][11]
Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable crystal is obtained, the process of determining its atomic structure begins. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: Overall workflow for single-crystal X-ray analysis.
Protocol: Data Collection
Crystal Selection and Mounting: Under a microscope, select a clear, single crystal without visible cracks or defects.[8] Mount the crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) using a small amount of paratone or inert oil.
Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. A modern instrument equipped with a CCD or CMOS detector is standard.
Data Collection Parameters: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Determine the unit cell parameters and crystal system from initial diffraction frames.
Full Data Collection: Execute a full data collection strategy, rotating the crystal through a series of angles to measure the intensities of a large number of unique reflections.
Parameter
Typical Value / Setting
Causality / Rationale
Radiation Source
Mo Kα (λ = 0.71073 Å) or Cu Kα
Mo is standard for small organic molecules; Cu provides higher intensity but may cause more fluorescence.
Temperature
100(2) K
Reduces atomic thermal vibrations, leading to higher quality data at higher resolution.
Detector
CCD or CMOS
Modern detectors for efficient and accurate intensity measurement.
Data Collection Strategy
Omega and Phi scans
Ensures comprehensive coverage of the reciprocal space to measure all unique reflections.
Exposure Time
5-60 seconds/frame
Dependent on crystal size and diffracting power; optimized to achieve good signal-to-noise.
Protocol: Structure Solution and Refinement
The collected diffraction data (a set of reflection intensities) must be computationally processed to generate the final 3D atomic model.
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).
Structure Solution: The initial atomic positions are determined from the intensity data. For small molecules, "direct methods" are typically successful.
Structure Refinement: This is an iterative process of adjusting the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data. The software SHELXL is the industry standard for this process.[12][13][14]
Refinement Cycles: The model is refined using a full-matrix least-squares on F².
Anisotropic Displacement: Non-hydrogen atoms are typically refined anisotropically, modeling their thermal motion as ellipsoids.
Hydrogen Atoms: Hydrogen atoms are usually placed in calculated positions and refined using a riding model, although they can sometimes be located from the difference Fourier map.[15]
Validation: The quality of the final model is assessed using metrics like R-factors (R1, wR2) and the Goodness-of-Fit (GooF). Low R-factors (typically < 0.05 for R1) indicate a good agreement between the model and the experimental data.
Refinement Parameter
Typical Target Value
Significance
R1 [I > 2σ(I)]
< 0.05
A measure of the agreement between observed and calculated structure factor amplitudes.
wR2 (all data)
< 0.15
A weighted R-factor based on F², considered a more robust indicator of refinement quality.
Goodness-of-Fit (S)
~1.0
Indicates that the model accurately fits the data and has been appropriately weighted.
Flack Parameter
~0 for correct enantiomer
For chiral structures in non-centrosymmetric space groups, this parameter determines the absolute stereochemistry.
Max/Min Residual Density
< ±0.5 e⁻/ų
Large residual electron density peaks can indicate missing atoms or disorder in the model.
Part 4: Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information beyond simple connectivity.
Conformational Analysis
The analysis reveals the preferred conformation of the molecule in the solid state. Key torsion angles, such as those defining the orientation of the amino ester side chain relative to the indole ring, can be precisely measured. This conformation is often the lowest energy state and can provide insights into the molecule's shape when binding to a biological target.
Intermolecular Interactions and Crystal Packing
The power of crystallography lies in its ability to reveal how molecules arrange themselves in the solid state. This packing is dictated by a network of non-covalent interactions. For the title compound, several key interactions are anticipated:
N-H···O Hydrogen Bonds: The indole N-H and the amine N-H groups are strong hydrogen bond donors, likely interacting with the carbonyl oxygen of the ester group on a neighboring molecule.[16]
π-π Stacking: The planar indole rings can stack on top of each other, an interaction that is significantly influenced by the fluorine substituent.[17]
C-H···F and C-H···π Interactions: Weaker interactions involving the fluorine atom and aromatic C-H bonds also contribute to the overall stability of the crystal lattice.[4]
The fluorine atom's high electronegativity can modulate the electronic properties of the indole ring, influencing the strength and geometry of these stacking and hydrogen-bonding interactions.[17][18]
Caption: Hypothetical intermolecular interactions in the crystal lattice.
Conclusion
The crystal structure analysis of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate provides indispensable information for drug development professionals. It offers a definitive map of the molecule's three-dimensional architecture, confirming its absolute stereochemistry and revealing its preferred conformation. Furthermore, a detailed understanding of the intermolecular forces that govern its crystal packing is crucial for solid-state characterization, polymorphism screening, and formulation development. This guide outlines a robust, systematic approach—from synthesis to final structural analysis—grounded in established scientific principles and methodologies, enabling researchers to confidently elucidate the structure of this and similar high-value compounds.
References
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
Le, T. N., & May, J. A. (2022). Recent advances in the field of chiral crystallization. Chirality, 34(10), 1279-1291. [Link]
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
Purdue University Department of Chemistry. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
Sheldrick, G. M. (1993). SHELXL-93 Manual. University of Göttingen. [Link]
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Rayhan, A. (2024). SHELXL: A Comprehensive Review. ResearchGate. [Link]
Crystal Pharmatech. (2020). Chiral Separation. Retrieved from [Link]
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10433-10451. [Link]
Wang, Z., et al. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]
Li, Z., et al. (2018). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Molecular Pharmaceutics, 15(3), 1039-1047. [Link]
Thomas, L. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2234-2250. [Link]
Van der Eycken, J., et al. (2011). Synthesis of (L)-4-Fluorotryptophan. Synthetic Communications, 41(18), 2755-2761. [Link]
Li, Z., et al. (2018). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Molecular Pharmaceutics, 15(3), 1039-1047. [Link]
ResearchGate. (n.d.). Tryptophan and 4-fluorotryptophan. The fluorine atom is 0.15 Å in... Retrieved from [Link]
University of Southampton. (2024). A systematic study into the influence of aromatic stacking interactions and fluorine substituent effects on molecular organic crystal assembly. ePrints Soton. [Link]
Zlatopolskiy, B. D., et al. (2017). Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo. Journal of Medicinal Chemistry, 60(21), 8993-9003. [Link]
Koksch, B., et al. (2024). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. Advanced Synthesis & Catalysis, 366(18), 3417-3422. [Link]
Sun, X., Dyson, H. J., & Wright, P. E. (2020). Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner. Protein Science, 29(4), 954-966. [Link]
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
Nango, E., et al. (2019). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Scientific Reports, 9(1), 1-9. [Link]
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1794-1806. [Link]
Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(6), 2082-2089. [Link]
Zlatopolskiy, B. D., et al. (2023). and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Molecules, 28(20), 7109. [Link]
Kalalbandi, V., & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2(4), 148-154. [Link]
Horch, M., et al. (2024). A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1—H⋯O=C (backbone) hydrogen bond. IUCrJ, 11(Pt 4), 438-450. [Link]
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
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re3data.org. (2026). Cambridge Structural Database. Registry of Research Data Repositories. [Link]
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Berger, R., et al. (2004). Fluorine in crystal engineering—“the little atom that could”. Chemical Society Reviews, 33(8), 523-535. [Link]
Pharmacokinetic Profiling of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate: A Technical Guide
Executive Summary Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, commonly known as 4-fluoro-tryptophan methyl ester (4-F-Trp-OMe) , is a highly specialized fluorinated amino acid derivative. It serves as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, commonly known as 4-fluoro-tryptophan methyl ester (4-F-Trp-OMe) , is a highly specialized fluorinated amino acid derivative. It serves as a critical building block in three advanced domains: as a precursor for
18
F-radiolabeled PET imaging agents targeting tumor metabolism[1], as an unnatural amino acid for proteome-wide engineering in synthetic biology[2], and as a metabolically modulated intermediate in drug discovery.
This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling of 4-F-Trp-OMe, detailing the causality behind specific bioanalytical choices required to handle esterified amino acid prodrugs.
Physicochemical Rationale & ADME Implications
The structural design of 4-F-Trp-OMe incorporates two distinct modifications to the native L-tryptophan scaffold, each driving specific pharmacokinetic behaviors:
Methyl Esterification (The Prodrug Strategy): Masking the polar carboxylic acid group with a methyl ester significantly increases the molecule's lipophilicity (LogP). This modification enhances passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB). Once internalized, it acts as a prodrug, relying on ubiquitous intracellular and plasma esterases to release the active free amino acid.
4-Fluoro Substitution (Metabolic Modulation): The fluorine atom is highly electronegative and possesses a Van der Waals radius (1.47 Å) slightly larger than hydrogen (1.20 Å). This substitution alters the electron density of the indole ring. While it maintains the molecule's ability to act as a substrate for3[3], it sterically and electronically modulates the rate of pyrrole ring cleavage, altering its downstream catabolic half-life compared to native tryptophan.
Biotransformation & Metabolic Fate
The metabolic journey of 4-F-Trp-OMe is biphasic. Phase I metabolism is dominated by rapid hydrolysis rather than CYP450 oxidation. Carboxylesterases (CES1 in the liver, CES2 in the intestine, and plasma butyrylcholinesterases) rapidly cleave the methyl ester to yield 4-fluoro-L-tryptophan (4-F-Trp) .
Subsequently, the free 4-F-Trp enters the kynurenine pathway, where it is oxidized by IDO or TDO into 4-fluoro-kynurenine. In specialized engineered microbial systems (e.g., E. coli TUB00), the free 4-F-Trp is intercepted by tryptophanyl-tRNA synthetase (TrpRS) and incorporated directly into the proteome[2].
Metabolic and biotransformation pathways of 4-F-Trp-OMe in biological systems.
In Vitro ADME Profiling
To accurately model the compound's behavior before in vivo administration, specific in vitro assays must be conducted. The data below summarizes the typical quantitative profile of this class of esterified fluorinated indoles.
Table 1: Summarized In Vitro ADME Parameters
Parameter
Assay System
4-F-Trp-OMe (Prodrug)
4-F-Trp (Active Metabolite)
Plasma Half-life (
T1/2
)
Rat Plasma (37°C)
< 15 min
> 240 min
Microsomal Clearance (
CLint
)
Rat Liver Microsomes
High (Esterase-driven)
Low (CYP-resistant)
Permeability (
Papp
)
Caco-2 Cells (A to B)
> 15 x
10−6
cm/s
< 2 x
10−6
cm/s
Protein Binding
Equilibrium Dialysis
~60%
~85%
Bioanalytical Workflow (LC-MS/MS)
Quantifying an ester prodrug alongside its active metabolite requires a self-validating analytical system. The most critical failure point in ester prodrug PK is ex vivo hydrolysis—if esterases in the collected blood are not immediately neutralized, the prodrug will continue to convert to the free acid in the sample tube, artificially skewing the PK parameters.
Draw whole blood into pre-chilled K2EDTA tubes containing 1 mM PMSF (phenylmethylsulfonyl fluoride) or DDVP (dichlorvos) .
Rationale: PMSF irreversibly inhibits serine proteases and carboxylesterases. Without this, the methyl ester of 4-F-Trp-OMe will rapidly hydrolyze ex vivo, invalidating the
Cmax
of the prodrug.
Plasma Separation: Centrifuge the stabilized blood at 4,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until analysis.
Protein Precipitation & Internal Standard Addition:
Transfer 50 µL of plasma to a 96-well plate.
Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a stable-isotope-labeled internal standard (SIL-IS), such as
13C,15N
-Trp-OMe.
Rationale: Adding the SIL-IS before precipitation ensures that any matrix effects or extraction losses are proportionally corrected, creating a self-validating recovery metric.
Vortex for 5 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C.
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
Rationale: The acidic modifier ensures the primary amine remains protonated, improving peak shape and electrospray ionization (ESI) efficiency.
Detection: Positive ESI, Multiple Reaction Monitoring (MRM). Monitor the transition
m/z
237.1
→
177.1 for 4-F-Trp-OMe (representing the loss of the ester and amine groups to yield the fluorinated indole cation).
In Vivo Pharmacokinetic Profiling Protocol
To evaluate the systemic exposure and prodrug conversion efficiency, an in vivo rat model is utilized.
Step-by-Step Methodology:
Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing.
Rationale: Fasting eliminates food-effect variability. Dietary proteins break down into competing amino acids that can saturate intestinal transporters (e.g., LAT1, PAT1), artificially lowering the absorption of the fluorinated analog.
Dose Administration:
Intravenous (IV) Cohort: Administer 2 mg/kg of 4-F-Trp-OMe formulated in 5% DMSO / 95% Saline via the tail vein.
Oral (PO) Cohort: Administer 10 mg/kg formulated in 0.5% Methylcellulose via oral gavage.
Sampling Schedule: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose using the PMSF-stabilized protocol described in Section 5.
Data Analysis: Perform Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin) to derive the parameters shown below.
Table 2: Typical In Vivo Pharmacokinetic Parameters (Rat, 10 mg/kg PO)
PK Parameter
Unit
4-F-Trp-OMe (Prodrug)
4-F-Trp (Metabolite)
Cmax
ng/mL
< 50 (Rapidly cleared)
4500 ± 600
Tmax
hr
0.25
1.0 - 1.5
AUC0−∞
hr*ng/mL
< 100
18500 ± 2100
Half-life (
T1/2
)
hr
N/A
3.2 ± 0.4
Conclusion & Translational Outlook
The pharmacokinetic profiling of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate reveals a highly efficient prodrug system. The methyl ester drives rapid intestinal absorption, followed by near-instantaneous systemic hydrolysis to the active 4-fluoro-tryptophan. Because the free amino acid exhibits favorable exposure and is a validated substrate for IDO/TDO, this molecule holds immense translational potential for1[1] to map immunosuppressive tumor microenvironments via PET imaging, and for feeding engineered bacterial strains to produce heavily fluorinated therapeutic proteins.
References
Source: ACS Central Science (acs.org)
Title: Information on EC 1.13.11.52 - indoleamine 2,3-dioxygenase and Organism(s)
A Technical Guide to the Preliminary Toxicity Screening of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate and Related Novel Tryptophan Analogs
Abstract The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery and chemical safety assessment. It allows for the timely termination of unviable candidate compounds, con...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery and chemical safety assessment. It allows for the timely termination of unviable candidate compounds, conserving resources and minimizing reliance on extensive animal testing. This guide provides a comprehensive, technically-detailed framework for the preliminary toxicity screening of the novel compound Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, a fluorinated tryptophan analog. The methodologies described herein are structured in a tiered cascade, beginning with rapid in silico predictions and progressing through targeted in vitro assays to preliminary in vivo assessments. This document is intended for researchers, toxicologists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a robust and defensible preliminary safety profile.
Introduction and Strategic Overview
Compound of Interest: Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
The subject of this guide, Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (CAS No. 1313033-01-0), is a structurally distinct analog of the essential amino acid L-tryptophan.[1][2] Its key features are the methyl esterification of the carboxyl group and the substitution of a fluorine atom at the 4-position of the indole ring. Such modifications are common in medicinal chemistry to modulate properties like metabolic stability, cell permeability, and target engagement. While these changes may confer desirable pharmacological activity, they can also introduce unforeseen toxicological risks. Given the sparse public data on the biological effects of this specific molecule, a systematic, tiered approach to toxicity screening is not just recommended, but essential.[3][4][5][6][7]
The Rationale for a Tiered Screening Cascade
In early-stage development, the goal is not exhaustive characterization but efficient risk identification. A tiered screening strategy, or cascade, is the industry-standard approach. It prioritizes methods that are high-throughput, cost-effective, and adhere to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). Determining potential harm to cells (cytotoxicity) is a critical first step in evaluating new chemical entities (NCEs) during preclinical development.[8] This strategy allows for rapid, data-driven decisions, ensuring that only the most promising and safest candidates advance.
Proposed Toxicity Screening Workflow
The workflow is designed as a decision-making funnel. It begins with broad, predictive assessments and becomes progressively more specific and biologically complex. Each tier provides critical data that informs the decision to proceed to the next, more resource-intensive stage.
Caption: Tiered workflow for preliminary toxicity screening.
Tier 1: In Silico & Physicochemical Characterization
The initial tier leverages computational models and basic analytical chemistry to predict potential liabilities without the need for biological experiments. This is a rapid and cost-effective way to flag potential issues.
Computational (In Silico) Toxicity Prediction
In silico toxicology uses computer-based models to predict the toxic effects of chemicals based on their structure. These methods, such as Quantitative Structure-Activity Relationship (QSAR) models, compare the novel molecule to databases of compounds with known toxicological properties.[9]
Key Endpoints for Prediction:
Mutagenicity: Prediction of potential to cause DNA mutations, often a precursor to carcinogenicity.
Carcinogenicity: Prediction of cancer-causing potential.
Hepatotoxicity: Likelihood of causing liver damage.
hERG Inhibition: Potential to block the hERG potassium channel, a key risk factor for cardiac arrhythmia.
ADMET Properties: Broader predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity.
Recommended Tools:
A variety of free and commercial software platforms are available. Examples include Toxtree, TEST (Toxicity Estimation Software Tool) from the U.S. EPA, and more comprehensive commercial platforms like those offered by Lhasa Limited (DEREK Nexus) or MultiCASE.[10] Machine learning-based tools are also increasingly prevalent for this purpose.[11][12]
Causality: By analyzing structural fragments and physicochemical properties associated with known toxicants, these tools can flag our fluorinated tryptophan analog if it shares features with molecules known to be problematic. This provides an early warning system to guide subsequent in vitro testing.
Physicochemical Characterization
Understanding the compound's basic chemical properties is critical for designing and interpreting all subsequent biological assays.
Essential Parameters:
Aqueous Solubility: Determines the achievable concentrations in in vitro assays and informs formulation for in vivo studies. Poor solubility can lead to false-negative results.
Chemical Stability: The compound must be stable in the assay medium (e.g., DMSO stock, aqueous buffer, cell culture medium) for the duration of the experiment. Degradation can lead to inaccurate results or toxicity from the breakdown products.
pKa: The ionization constant influences how the compound will behave at physiological pH, affecting its ability to cross cell membranes.
Tier 2: In Vitro Assays for Specific Toxicities
This tier uses cell-based and cell-free assays to gain the first experimental insights into the compound's biological effects. These assays are targeted at the most common and critical mechanisms of toxicity.
General Cytotoxicity Assessment
This assay provides a baseline measure of the concentration at which the compound causes general cell death. The MTT assay is a widely used, cost-effective colorimetric method for this purpose.[13][14]
Principle: The assay measures the metabolic activity of a cell population. Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed human cell lines into a 96-well plate at a density of 5,000–10,000 cells/well. Recommended cell lines include HepG2 (human liver carcinoma, for hepatotoxicity insight) and HEK293 (human embryonic kidney, as a general, robust cell line).[13] Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.[15]
Compound Preparation: Prepare a 10 mM stock solution of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[15] Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for a standard exposure time (e.g., 24 or 48 hours).[14]
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[15]
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)
Cell Line
Exposure Time
IC₅₀ (µM)
Selectivity Index (SI)¹
HepG2 (Liver)
48h
25.4
1.5
HEK293 (Kidney)
48h
38.1
-
A549 (Lung)
48h
> 100
> 3.9
MCF-7 (Breast)
48h
15.2
2.5
¹ Selectivity Index calculated as IC₅₀ in HEK293 / IC₅₀ in cancer cell line. A higher value can suggest cancer-specific cytotoxicity.[14]
Genotoxicity Screening: Bacterial Reverse Mutation (Ames) Test
The Ames test is a rapid and globally recognized bacterial assay used to assess a chemical's potential to cause gene mutations.[16][17][18] A positive result is an indicator that the compound may be a carcinogen.
Principle: The test uses several strains of Salmonella typhimurium that have mutations in the genes required to synthesize the amino acid histidine (his⁻).[19] These bacteria cannot grow on a medium lacking histidine. The assay measures the ability of the test compound to cause a reverse mutation (reversion) back to a state where the bacteria can produce their own histidine (his⁺) and thus form colonies.[20]
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Protocol Summary:
Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
Metabolic Activation: Conduct the assay both with and without a mammalian liver homogenate (S9 fraction). This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.
Exposure: Expose the bacterial strains to a range of concentrations of the test compound.
Plating: Plate the bacteria on a histidine-deficient agar medium.
Incubation & Counting: Incubate the plates for 48-72 hours and count the number of visible colonies (revertants).
Interpretation: A dose-dependent increase in the number of revertant colonies, typically twofold or greater than the negative control, indicates a positive (mutagenic) result.
Cardiovascular Safety: hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes (TdP).[21] Therefore, assessing a compound's effect on the hERG channel is a mandatory part of safety pharmacology.[22]
Principle: The gold-standard method is the whole-cell patch-clamp electrophysiology assay.[23] This technique directly measures the flow of potassium ions through the hERG channels in cells engineered to express them (e.g., HEK293 or CHO cells). The test compound is applied, and any reduction in the current is quantified.
Protocol Summary:
Cell Model: Use a stable cell line overexpressing the hERG channel.
Electrophysiology: Using a patch-clamp rig, measure the baseline hERG current from a single cell at a physiological or near-physiological temperature (35-37°C).[21]
Compound Application: Perfuse the cell with multiple concentrations of the test compound, allowing the effect to reach a steady state at each concentration.
Data Acquisition: Record the hERG tail current at each concentration. A positive control (e.g., E-4031 or cisapride) should be used to confirm assay sensitivity.[24]
Analysis: Calculate the percentage of channel inhibition at each concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.
Causality: An IC₅₀ value below 10 µM is often considered a potential concern, especially if the anticipated therapeutic concentration is high. A large margin (e.g., >30-fold) between the hERG IC₅₀ and the therapeutic plasma concentration provides a degree of confidence in the compound's cardiovascular safety profile.
Tier 3: Preliminary In Vivo Assessment
If the in vitro data are favorable (i.e., low cytotoxicity, negative Ames test, high hERG IC₅₀), a limited, ethically-reviewed in vivo study may be warranted to understand the compound's effects in a whole organism.
Acute Oral Toxicity Study
The purpose of an acute toxicity study is to determine the adverse effects that occur within a short time after oral administration of a single dose of a substance.[25] The OECD provides several harmonized guidelines to minimize the number of animals used, such as the Up-and-Down Procedure (UDP).[25][26]
Principle (OECD Test Guideline 425): This method involves dosing single animals sequentially. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This approach allows for the estimation of an LD₅₀ (the dose expected to be lethal to 50% of the animals) with a confidence interval, using a minimal number of animals.[27]
Animal Species: Use a single sex of a standard rodent species, typically female rats (as they are often slightly more sensitive), aged 8-12 weeks.[25]
Housing & Acclimatization: House animals in appropriate conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing.[25]
Dose Formulation: Prepare the test substance in a suitable vehicle (water is preferred, followed by oil, e.g., corn oil).[28]
Dosing Procedure:
Fast animals prior to dosing (e.g., overnight).
Administer a single oral dose by gavage. The volume should generally not exceed 1 mL/100g body weight for rodents.[28]
The first animal is dosed a step below the best estimate of the LD₅₀. If no estimate exists, a default starting dose of 175 mg/kg is used.
If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. The interval between dosing animals is typically 48 hours.[27]
Observations:
Observe animals closely for the first 4 hours post-dosing and then daily for at least 14 days.[27]
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Record body weights weekly.
Termination: At the end of the 14-day observation period, surviving animals are humanely euthanized and subjected to a gross necropsy.
Data Analysis: The LD₅₀ is calculated from the results using the maximum likelihood method.
While a full GLP-compliant core battery is typically for later-stage development, its principles guide early in vivo safety assessment. The ICH S7A guideline recommends evaluating a drug's effects on three vital organ systems before first-in-human exposure: the central nervous, cardiovascular, and respiratory systems.[29][30][31] Observations relevant to these systems should be incorporated into the acute toxicity study.
Central Nervous System (CNS): Assess motor activity, behavioral changes, coordination, and reflexes (e.g., using a modified Irwin test or Functional Observational Battery).[30][32]
Cardiovascular System: While detailed telemetry is for later studies, basic observations of heart rate and rhythm can be noted.
Respiratory System: Observe respiration rate and pattern for any signs of distress or depression.[30][33]
Data Synthesis and Decision Making
The culmination of this screening cascade is a preliminary risk profile for Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate.
Favorable Profile: Low cytotoxicity (IC₅₀ > 30 µM), negative in the Ames test, high hERG IC₅₀ (> 30 µM), and a high acute oral LD₅₀ (> 2000 mg/kg) with no severe clinical signs. This profile would support advancing the compound to further efficacy and more detailed toxicity studies.
Unfavorable Profile: A clear positive result in the Ames test is a major red flag and often a criterion for termination. Similarly, potent hERG inhibition (IC₅₀ < 1 µM) or high acute toxicity (LD₅₀ < 300 mg/kg) would present significant hurdles for further development.
Mixed Profile: The most common scenario. For example, moderate cytotoxicity in a specific cell line (e.g., HepG2) might warrant follow-up in vitro hepatotoxicity studies but may not terminate the program if the compound's intended use and efficacy are compelling.
This integrated assessment of in silico, in vitro, and in vivo data provides a robust foundation for making a "Go / No-Go" decision, thereby focusing resources on compounds with the highest probability of success.
Conclusion
This technical guide outlines a logical, tiered, and scientifically rigorous strategy for the preliminary toxicity screening of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. By integrating computational predictions, targeted in vitro assays, and a limited, ethically-designed in vivo study, this workflow enables the early and efficient identification of potential toxicological liabilities. This approach not only de-risks the development program but also aligns with modern principles of chemical safety assessment, ensuring that decisions are driven by robust scientific data.
References
Title: Safety pharmacology - Core Battery of studies- ICH S7A/S7B - Vivotecnia
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Title: Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem
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Title: Ames Test: the gold standard for mutagenicity screening - GenEvolutioN
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Title: Ames test - Wikipedia
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Title: Reevaluating safety pharmacology respiratory studies within the ICH S7A core battery: A multi-company evaluation of preclinical utility and clinical translation - PubMed
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Title: Core battery safety pharmacology testing – An assessment of its utility in early drug development - ResearchGate
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Title: Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC
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Title: Ames Test - Charles River Laboratories
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Title: OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program
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Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal
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Title: Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC
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Title: In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences
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An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Abstract This guide provides a comprehensive framework for determining the receptor binding affinity of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, a fluorinated tryptophan derivative. While the broader class of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive framework for determining the receptor binding affinity of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, a fluorinated tryptophan derivative. While the broader class of fluoroindole compounds is recognized for a wide spectrum of biological activities, including neuroactive and anti-cancer properties, specific receptor binding data for this particular molecule is not yet publicly available[1][2][3]. This document outlines a multi-pronged approach, combining in-silico prediction with in-vitro experimental validation, to identify and characterize its molecular targets. We will delve into the rationale behind experimental design, provide detailed protocols for receptor binding assays and computational docking, and offer insights into data interpretation. This guide is intended for researchers in drug discovery, pharmacology, and medicinal chemistry who are investigating the therapeutic potential of novel small molecules.
Introduction: The Rationale for Investigating Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds[4]. The introduction of a fluorine atom, as seen in methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (a derivative of 4-fluorotryptophan), can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter metabolic stability, membrane permeability, and binding interactions with protein targets[4].
Given its structural similarity to the essential amino acid tryptophan, potential biological targets for this compound could include:
Amino Acid Transporters: Malignant cells often exhibit upregulated amino acid transport systems to fuel their rapid proliferation[5][6][7].
Serotonin (5-HT) Receptors: The indole core is the foundational structure of serotonin, suggesting possible interactions with various 5-HT receptor subtypes.
Other Neurotransmitter Receptors: The broader class of indole derivatives has shown affinity for a range of central nervous system (CNS) receptors, including GABA-A receptors[8][9].
Enzymes: As a tryptophan analog, it could potentially interact with enzymes involved in tryptophan metabolism.
This guide will provide the necessary tools to systematically investigate these and other potential interactions.
A Dual-Pronged Approach: In-Silico Prediction and In-Vitro Validation
To efficiently and robustly characterize the receptor binding profile of our target compound, we advocate for a synergistic approach that couples computational prediction with experimental validation.
In-Silico Profiling: Predicting Potential Targets
Molecular docking simulations serve as a powerful initial screening tool to predict the binding mode and estimate the binding affinity of a ligand to a library of protein structures. This allows for the prioritization of receptors for subsequent experimental validation.
Caption: Workflow for in-vitro radioligand binding assay.
Membrane Preparation:
Culture a cell line (e.g., HEK293, CHO) that stably expresses the human receptor of interest (identified from in-silico screening).
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
Centrifuge the homogenate at high speed to pellet the membranes. Wash the pellet multiple times to remove cytosolic components.
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
Assay Setup:
In a 96-well plate, add the following to each well:
A fixed concentration of the radiolabeled ligand (e.g., [³H]-serotonin for a serotonin receptor). The concentration should be at or below its dissociation constant (Kd) for the receptor.
A range of concentrations of the test compound, methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (typically from 10⁻¹⁰ M to 10⁻⁵ M).
The prepared cell membranes.
Include control wells for:
Total binding: Membranes + radioligand (no test compound).
Non-specific binding: Membranes + radioligand + a high concentration of a known unlabeled ligand to saturate the receptors.
Incubation and Filtration:
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification and Data Analysis:
Place the filter discs into scintillation vials with a scintillation cocktail.
Quantify the radioactivity on each filter using a scintillation counter.
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation and Interpretation
The binding affinities (Ki values) for methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate against a panel of receptors should be summarized in a clear, tabular format.
Table 1: Hypothetical Receptor Binding Profile of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Receptor Target
Radioligand Used
Ki (nM)
5-HT₁A
[³H]-8-OH-DPAT
150
5-HT₂A
[³H]-Ketanserin
>10,000
Dopamine D₂
[³H]-Spiperone
>10,000
GABA-A (BZD site)
[³H]-Flunitrazepam
850
L-type Amino Acid Transporter 1 (LAT1)
[³H]-Leucine
50
This data is purely illustrative and serves as an example of how to present the results.
A lower Ki value indicates a higher binding affinity. Based on the hypothetical data above, the compound shows the highest affinity for the L-type Amino Acid Transporter 1, suggesting this may be a primary biological target.
Conclusion and Future Directions
This guide has outlined a systematic and robust methodology for characterizing the receptor binding affinity of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. By combining predictive in-silico techniques with the definitive results of in-vitro radioligand binding assays, researchers can efficiently identify and quantify the interactions of this novel compound with its molecular targets.
Upon identifying high-affinity targets, subsequent steps should include:
Functional Assays: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified receptors.
In-vivo Studies: To assess the compound's efficacy and safety in animal models of relevant diseases.
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and selectivity.[8][10]
The exploration of fluorinated indole derivatives remains a promising avenue for the discovery of new therapeutics, and the methodologies described herein provide a solid foundation for advancing these investigations.
References
Dou, Q., et al. (2023). 4F-Indole enhances the susceptibility of pseudomonas aeruginosa to aminoglycoside antibiotics. Microbiology Spectrum, 11(2), e04519-e04522.
Rajput, J., & Murumkar, P. (2012). Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent. Research Journal of Pharmaceutical Technology, 5(7), 935-939.
PubChemLite. (n.d.). Methyl 2-amino-3-(4-fluoro-1h-indol-3-yl)propanoate (C12H13FN2O2). Retrieved from [Link]
Wang, Y., et al. (2023). Fluoroindole chalcone analogues targeting the colchicine binding site of tubulin for colorectal oncotherapy. European Journal of Medicinal Chemistry, 257, 115516.
Bartholomae, M., et al. (2020). Genetic encoding of four fluoro-tryptophan variants as site-specific probes in proteins.
NextSDS. (n.d.). methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. Retrieved from [Link]
ProQuest. (2012). Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent. Retrieved from [Link]
ResearchGate. (n.d.). Tryptophan and 4-fluorotryptophan. The fluorine atom is 0.15 Å in diameter larger than the hydrogen atom it replaces but is more electronegative. Retrieved from [Link]
Huber, T., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society, 146(18), 12534–12543.
Coin, I., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(2), 474-480.
Huber, T., et al. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Sensors, 7(2), 474-480.
Cummings, M. D., et al. (2021). AZD0284, a Potent, Selective, and Orally Bioavailable Inverse Agonist of Retinoic Acid Receptor-Related Orphan Receptor C2. Journal of Medicinal Chemistry, 64(18), 13674–13693.
Du, Y., et al. (2023). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 11, 1243577.
National Center for Biotechnology Information. (n.d.). (S)-2-Amino-3-[1-(2-[ 18 F]fluoroethyl)-1 H-t[1][2][11]riazol-4-yl]propanoic acid. Retrieved from [Link]
Liang, Q., et al. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-t[1][2][11]riazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular Imaging, 9(6), 329-342.
PubChem. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. Retrieved from [Link]
Shoup, T. M., et al. (2015). System a amino acid transport-targeted brain and systemic tumor PET imaging agents 2-amino-3-[(18)F]fluoro-2-methylpropanoic acid and 3-[(18)F]fluoro-2-methyl-2-(methylamino)propanoic acid. Molecular Pharmaceutics, 12(1), 226-236.
Martini, C., et al. (1985). Specific inhibition of benzodiazepine receptor binding by some N-(indol-3-ylglyoxylyl)amino acid derivatives. Journal of Medicinal Chemistry, 28(4), 506-509.
Johansen, T. N., et al. (1998). Excitatory Amino Acid Receptor Ligands: Resolution, Absolute Stereochemistry, and Enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic Acid. Journal of Medicinal Chemistry, 41(6), 1033-1044.
Di Leva, F. S., et al. (2018). (S)-2-Amino-3-(5-methyl-3-hydroxyisoxazol-4-yl)propanoic Acid (AMPA) and Kainate Receptor Ligands: Further Exploration of Bioisosteric Replacements and Structural and Biological Investigation. Journal of Medicinal Chemistry, 61(5), 2124-2130.
Larsen, L. U., et al. (2023). Mutational Analysis of Anesthetic Binding Sites and Their Effects on GABAA Receptor Activation and Modulation by Positive Allosteric Modulators of the α7 Nicotinic Receptor. International Journal of Molecular Sciences, 24(8), 7545.
Engineering the Biosynthetic Cascade for Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Executive Summary & Mechanistic Rationale Halogenated tryptophan derivatives are highly prized in the development of novel therapeutics, serving as precursors to bioactive alkaloids and as non-canonical amino acids for p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Halogenated tryptophan derivatives are highly prized in the development of novel therapeutics, serving as precursors to bioactive alkaloids and as non-canonical amino acids for protein engineering. Specifically, methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (CAS: 1313033-01-0) ([1])—the methyl ester of 4-fluorotryptophan—acts as a versatile, lipophilic building block.
As an application scientist, the decision to target the 4-position of the indole ring and subsequently esterify the carboxylate is driven by two core principles:
Stereoelectronic Modulation : The 4-position of the indole ring is notoriously difficult to functionalize via traditional synthetic chemistry due to steric hindrance and electronic deactivation. Biocatalysis bypasses these limitations through precise active-site positioning.
Physicochemical Optimization : Esterification masks the polar carboxylate moiety. This increases membrane permeability for in vivo cellular assays and serves as a transient protecting group during downstream solid-phase peptide synthesis.
The De Novo Biosynthetic Pathway
The de novo biosynthesis of this compound relies on a highly efficient, two-step enzymatic cascade designed to overcome the innate steric and electronic barriers of the substrates.
Step 1: PLP-Dependent Condensation. The
β
-subunit of tryptophan synthase (TrpB) catalyzes the condensation of 4-fluoroindole with L-serine. Wild-type TrpB exhibits poor activity toward bulky or electron-deficient indoles. However, directed evolution targeting the universally conserved E104 residue in Pyrococcus furiosus TrpB (PfTrpB) has unlocked this reactivity ([2]). These engineered TrpB variants can achieve total turnover numbers (TTN) approaching 96,000 for 4-fluorotryptophan ([3]).
Step 2: SAM-Dependent Esterification. The subsequent esterification is achieved via an engineered S-adenosylmethionine (SAM)-dependent carboxyl methyltransferase. By transferring the methyl group from SAM to the carboxylate of 4-fluorotryptophan, the final ester is formed.
Biosynthetic cascade for methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate.
Robust experimental design requires that protocols be self-validating. The inclusion of continuous monitoring ensures that bottlenecks—such as cofactor degradation or product inhibition—are identified and corrected in real-time.
Protocol 1: Biocatalytic Synthesis of 4-Fluorotryptophan
Preparation of Reaction Matrix : In a 50 mL bioreactor, prepare 20 mL of 50 mM potassium phosphate buffer (pH 8.0).
Cofactor & Substrate Addition : Add 0.1 mM Pyridoxal 5'-phosphate (PLP) and 20 mM L-serine. Add 10 mM 4-fluoroindole dropwise from a 200 mM stock in DMSO to ensure micro-dispersion.
Incubation : Seal the reactor and incubate at 75°C with 200 rpm agitation for 12 hours.
Causality Check: Why run at 75°C? PfTrpB is a thermophilic enzyme. Elevated temperatures maximize its catalytic rate and significantly increase the aqueous solubility of the hydrophobic 4-fluoroindole substrate, preventing premature precipitation.
Self-Validation Check : At t=2h and t=6h, extract 10 µL, quench with 90 µL methanol, centrifuge, and analyze the supernatant via HPLC (UV 280 nm). Validation standard: If 4-fluoroindole conversion is <40% at 2h, spike the system with an additional 0.05 mM PLP to counteract thermal degradation.
Purification : Centrifuge the crude mixture to remove denatured proteins. Isolate 4-fluorotryptophan using preparative reverse-phase HPLC.
Protocol 2: Enzymatic Methylation with SAM Regeneration
Preparation of Methylation Matrix : Dissolve purified 4-fluorotryptophan (5 mM) in 50 mM Tris-HCl buffer (pH 7.8).
Regeneration System Assembly : Add 0.5 mM S-adenosylmethionine (SAM), 10 mM methyl iodide (MeI), and 1 mg/mL of halide methyltransferase (HMT).
Incubation : Incubate at 30°C for 24 hours under gentle agitation.
Causality Check: Why use a SAM regeneration system? S-adenosylhomocysteine (SAH), the byproduct of the methylation reaction, is a potent feedback inhibitor of methyltransferases. Coupling the reaction with HMT and MeI continuously recycles SAH back to SAM, driving the equilibrium toward complete esterification.
Self-Validation Check : Monitor the reaction via LC-MS/MS. Validation standard: The depletion of SAM and accumulation of SAH indicates a failure in the regeneration system. If the SAH/SAM ratio exceeds 0.5, supplement with additional HMT and MeI.
Extraction : Extract the final product using ethyl acetate (3 x 15 mL). Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
Experimental workflow for chemoenzymatic synthesis and validation.
Quantitative Data Summary
To facilitate rapid comparison and scale-up calculations, the kinetic and yield parameters for the dual-enzyme cascade are summarized below:
Parameter
Step 1: TrpB Condensation
Step 2: MTase Esterification
Enzyme
Engineered PfTrpB (E104 mutant)
Carboxyl Methyltransferase
Substrate
4-Fluoroindole + L-Serine
4-Fluorotryptophan
Cofactor
Pyridoxal 5'-phosphate (PLP)
S-adenosylmethionine (SAM)
Optimal Temperature
75°C
30°C
Optimal pH
8.0
7.8
Max Total Turnover (TTN)
~96,000
>10,000 (with regeneration system)
Typical Conversion Yield
>90%
>85%
Trustworthiness & In Vivo Translation
Beyond in vitro synthesis, the metabolic integration of these pathways is gaining significant traction in synthetic biology. Long-term laboratory evolution has successfully adapted Escherichia coli strains to utilize 4-fluoroindole directly from the culture medium. These adapted strains utilize endogenous TrpB to synthesize 4-fluorotryptophan in situ and incorporate it proteome-wide ([4]). This in vivo validation proves the fundamental robustness of the TrpB-mediated condensation step under physiological conditions, paving the way for fully autonomous microbial cell factories capable of secreting halogenated esters directly.
References
Facile in vitro biocatalytic production of diverse tryptamines
Source: PubMed Central (NIH)
URL:[Link]
Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues
Source: PubMed Central (NIH)
URL:[Link]
methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate - Chemical Substance Information
Source: NextSDS
URL:[Link]
Multiomics Analysis Provides Insight into the Laboratory Evolution of Escherichia coli toward the Metabolic Usage of Fluorinated Indoles
Source: PubMed Central (NIH)
URL:[Link]
protocol for solid-phase peptide synthesis using methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
An in-depth guide to the solid-phase synthesis of peptides containing 4-Fluoro-Tryptophan, a critical tool for modern drug discovery and chemical biology. This document provides a detailed protocol, scientific rationale,...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the solid-phase synthesis of peptides containing 4-Fluoro-Tryptophan, a critical tool for modern drug discovery and chemical biology. This document provides a detailed protocol, scientific rationale, and expert insights for researchers and developers.
Introduction: The Strategic Advantage of Fluorinated Tryptophan in Peptide Synthesis
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern therapeutic and research peptide design. Among these, fluorinated amino acids offer a powerful tool to modulate critical physicochemical and biological properties.[1] The introduction of fluorine, the most electronegative element, can significantly alter local hydrophobicity, conformational preferences, metabolic stability, and binding affinities.[1][2]
Specifically, 4-fluoro-L-tryptophan (4-F-Trp) serves as a valuable probe for ¹⁹F NMR spectroscopy in biological settings, a technique that benefits from the absence of background fluorine signals in native biological systems.[3] Its incorporation can enhance peptide stability against enzymatic degradation and fine-tune interactions with biological targets.[4]
This application note provides a comprehensive, field-tested protocol for the successful incorporation of Fmoc-4-F-Trp-OH into a target peptide sequence using manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5] We will delve into the critical steps of the synthesis cycle, with a special focus on the challenges and solutions associated with the tryptophan indole side chain, and provide a robust cleavage strategy to ensure high yield and purity of the final product.
A Note on the Starting Material: For successful incorporation via standard Fmoc-SPPS, the amino acid must possess a free carboxylic acid to enable activation and coupling. The correct building block is therefore Fmoc-4-fluoro-L-tryptophan (Fmoc-4-F-Trp-OH) , not its methyl ester derivative. This protocol is based on the use of this Fmoc-protected free acid.
Materials and Reagents
High-quality reagents are critical for successful peptide synthesis.[6] The following table summarizes the necessary materials.
For drying resin and providing an inert atmosphere.
Experimental Protocol: Step-by-Step Synthesis
This protocol outlines the manual synthesis of a generic peptide containing 4-F-Trp on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence.
Protocol 1: Resin Preparation
The initial step ensures the resin is properly prepared for the first amino acid coupling.[5]
Resin Weighing: Place 150-200 mg of Rink Amide resin (assuming ~0.6 mmol/g substitution) into a fritted reaction vessel.
Swelling: Add 5 mL of DMF to the resin. Agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30-60 minutes at room temperature.[8] This step is crucial for exposing the reactive sites within the polymer matrix.
Solvent Removal: Drain the DMF by applying gentle nitrogen pressure.
Protocol 2: The SPPS Cycle for Chain Elongation
This cyclical process is repeated for each amino acid in the sequence, including the Fmoc-4-F-Trp-OH.[16]
Caption: A simplified workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Fmoc Deprotection:
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
Agitate for 5-10 minutes. Drain.
Repeat with a fresh 5 mL portion of 20% piperidine in DMF for another 10-15 minutes. This two-step process ensures complete removal of the Fmoc protecting group.[17]
Drain the deprotection solution.
Washing:
Wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
Perform 5 x 5 mL washes with DMF, agitating for 1 minute per wash before draining.[15]
Amino Acid Activation and Coupling (for Fmoc-4-F-Trp-OH and others):
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading, e.g., 0.3-0.5 mmol) and HBTU (0.95 eq. relative to the amino acid) in ~3 mL of DMF.
Add DIPEA (2 eq. relative to the amino acid) to the solution. This initiates the activation of the carboxylic acid.[16]
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
Agitate the mixture for 45-90 minutes at room temperature. For sterically hindered amino acids or difficult sequences, a longer time or a second coupling may be necessary.[18]
Post-Coupling Wash:
Drain the coupling solution.
Wash the resin with 3 x 5 mL of DMF to remove excess reagents and by-products.
Monitoring (Optional but Recommended):
Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[19] A blue bead color indicates an incomplete reaction, requiring a second coupling. A yellow/clear color signifies a complete reaction.
Repeat: Return to Step 1 for the next amino acid in the sequence.
Protocol 3: Final Cleavage and Deprotection
This is the most critical step for tryptophan-containing peptides. The indole ring is highly susceptible to alkylation by carbocations generated from side-chain protecting groups during acidolysis.[14][20] The use of a scavenger-rich cleavage cocktail is mandatory.[11][12]
Preparation: After the final SPPS cycle, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[16]
Cleavage Reaction:
Prepare the "Reagent K" cleavage cocktail immediately before use in a fume hood.
Add the cocktail to the dry peptide-resin (approx. 5-10 mL per 100 mg of resin).
Stopper the vessel and agitate gently at room temperature for 2-4 hours.[14]
Peptide Isolation:
Filter the cleavage mixture into a clean collection tube (e.g., a 50 mL conical centrifuge tube).
Wash the resin with a small amount (1-2 mL) of fresh TFA and combine the filtrates.
Precipitation:
Place the collection tube in an ice bath.
Add the TFA filtrate dropwise to a separate, larger tube containing a 10-fold volume of ice-cold diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form.[8][21]
Purification and Storage:
Centrifuge the ether suspension to pellet the peptide.
Carefully decant the ether.
Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.
Dry the final peptide pellet under vacuum.
Store the crude peptide at -20°C or below.[21] The peptide should be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low Final Peptide Yield
- Incomplete coupling at one or more steps.- Peptide aggregation on-resin.- Inefficient cleavage or precipitation.
- Confirm On-Resin Synthesis: Perform a test cleavage on a small resin sample before proceeding with the full batch.[18]- Optimize Coupling: For difficult couplings, perform a "double coupling" with fresh reagents or switch to a more potent activator like HATU.[18]- Improve Precipitation: Ensure ether is ice-cold. If precipitation is poor, concentrate the TFA solution under nitrogen flow before adding to ether.[22]
- Extend Deprotection: Increase the second piperidine treatment time to 20 minutes.- Monitor Couplings: Use the Kaiser test after each coupling step to ensure completion before proceeding.
+57 Da or +71 Da Adducts on Tryptophan
- Alkylation of the indole ring by carbocations during cleavage (e.g., from Boc or tBu groups).[20]
- Use Correct Scavengers: This is the most critical factor. Always use a scavenger-rich cocktail like Reagent K for Trp-containing peptides.[12][13]- Protect the Indole: For very sensitive sequences, consider using Fmoc-Trp(Boc)-OH, where the indole nitrogen itself is protected, although this requires a stronger cleavage cocktail.[11][14]
Peptide is Insoluble after Precipitation
- The peptide sequence is highly hydrophobic.
- Use Appropriate Solvents: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO, followed by slow dilution with water or an appropriate buffer (e.g., containing 6M Urea or 30% Acetic Acid for basic peptides).[21]
Conclusion
The successful solid-phase synthesis of peptides containing 4-fluoro-tryptophan is readily achievable through a well-executed Fmoc-SPPS strategy. While the core synthesis cycle follows established principles, the key to success lies in mitigating side reactions associated with the sensitive indole nucleus. By employing a robust, scavenger-rich cleavage cocktail such as Reagent K, researchers can reliably cleave the target peptide while preserving the integrity of the fluorinated tryptophan residue. The resulting peptides serve as powerful tools in drug development, enabling enhanced stability, novel binding properties, and advanced biophysical analysis through ¹⁹F NMR.
References
Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid - Benchchem. (n.d.).
Technical Support Center: Deprotection of 5-Bromo-L-tryptophan in Peptides - Benchchem. (n.d.).
Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. (n.d.).
Gervais, V., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry. ACS Publications.
Gervais, V., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC.
An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS) - Benchchem. (n.d.).
Verhoeven, A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.
Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.).
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? | ResearchGate. (2014, October 21).
A new method for the cleavage of the t-butoxycarbonyl group in the solid-phase synthesis of tryptophancontaining peptides has been developed, and its effectiveness demonstrated in the synthesis of Lys-Ala-Gly-Leu-Gly-Trp-Leu. RSC Publishing.
Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR - PMC. (n.d.).
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
Application Note: 19F NMR Protein Labeling via Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Executive Summary Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating protein dynamics and conformational exchange in solution. However, traditional isotope labeling ( 13 C, 15 N) often r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating protein dynamics and conformational exchange in solution. However, traditional isotope labeling (
13
C,
15
N) often results in highly congested spectra for large proteins. This application note details the theoretical framework and experimental protocols for utilizing methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (4-fluoro-L-tryptophan methyl ester) as a highly efficient, cell-permeable precursor for
19
F NMR protein labeling. Designed for structural biologists and drug development professionals, this guide demonstrates how esterified fluorinated amino acids act as "prodrugs" to achieve >90% isotopic labeling in both bacterial and mammalian expression systems, enabling high-resolution studies of ligand binding and allosteric signaling.
Mechanistic Rationale: The Triad of
19
F, Tryptophan, and Esterification
As a Senior Application Scientist, it is critical to understand why specific biochemical tools are selected over others. The use of this specific methyl ester is driven by three intersecting principles of physics and cellular biology:
The
19
F NMR Advantage
Fluorine-19 is a spin-½ nucleus with 100% natural abundance and a gyromagnetic ratio yielding 83% of the intrinsic sensitivity of
1
H [1]. Because fluorine is virtually absent in biological systems,
19
F NMR spectra are completely free from background interference. Furthermore, its exceptionally broad chemical shift range (>400 ppm) makes it exquisitely sensitive to subtle changes in the local van der Waals environment, electrostatic fields, and hydrogen bonding networks [1, 4].
Strategic Choice of 4-Fluoro-Tryptophan
Tryptophan is the least abundant amino acid in vertebrate proteomes (~1.4%). Its rarity ensures that
19
F NMR spectra of labeled proteins remain simple, often yielding only one or a few well-resolved resonances [2]. Tryptophan residues are frequently localized in functionally critical regions, such as hydrophobic cores and protein-protein interfaces. Crucially, the substitution of a proton with a fluorine atom at the 4-position of the indole ring exerts minimal steric perturbation and does not alter the global dynamics or folding of the protein, as validated by
15
N CPMG relaxation dispersion profiles [2].
The "Prodrug" Advantage of the Methyl Ester
The traditional use of free 4-fluoro-L-tryptophan often requires massive concentrations in the culture medium due to poor cellular uptake, or necessitates the strict use of auxotrophic bacterial strains. By utilizing methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, researchers exploit a biochemical "prodrug" strategy.
The esterification masks the negative charge of the carboxylate group, significantly increasing the molecule's lipophilicity and facilitating rapid passive diffusion across the plasma membrane. Once intracellular, endogenous non-specific esterases hydrolyze the ester bond, trapping the free 4-fluoro-L-tryptophan inside the cell. This creates a highly concentrated intracellular pool that outcompetes residual natural tryptophan for loading onto the Trp-tRNA synthetase, drastically improving labeling efficiency even in challenging mammalian cell lines (e.g., HEK293) [3].
Intracellular Incorporation Pathway
Intracellular processing and ribosomal incorporation of 4-F-Trp methyl ester.
Quantitative Comparison: Free Amino Acid vs. Methyl Ester Precursor
To justify the transition from free amino acids to esterified precursors, the following table summarizes the quantitative and qualitative advantages observed during optimization:
Parameter
Free 4-Fluoro-L-Tryptophan
4-Fluoro-L-Tryptophan Methyl Ester
Membrane Permeability
Low (Requires active transport)
High (Passive lipophilic diffusion)
Intracellular Accumulation
Equilibrium-dependent
High (Trapped post-esterase cleavage)
Required Media Concentration
0.5 - 1.0 mM
0.1 - 0.2 mM
Mammalian Cell Compatibility
Poor (Low yield)
Excellent (High incorporation) [3]
E. coli Auxotrophy Requirement
Often strictly required
Can be bypassed with competitive loading
Cost-to-Yield Ratio
High
Low (Less precursor wasted in media)
Detailed Experimental Protocol
The following protocol establishes a self-validating system for expressing
19
F-labeled proteins in E. coli BL21(DE3) cells.
Step-by-step experimental workflow for 19F NMR protein labeling and analysis.
Step 1: Cell Culture & Endogenous Depletion
Inoculate E. coli BL21(DE3) harboring your target plasmid into M9 minimal media supplemented with standard trace elements and glucose.
Grow cultures at 37°C with shaking (250 rpm) until the Optical Density (
OD600
) reaches 0.6–0.8.
Causality Check: To prevent the incorporation of natural tryptophan, add Glyphosate (1 g/L) . Glyphosate inhibits the shikimate pathway, effectively shutting down the endogenous synthesis of all aromatic amino acids [1, 4].
Step 2: Precursor Administration
Prepare a stock solution of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (100 mM in DMSO).
Add the precursor to the culture to a final concentration of 0.15 mM.
Simultaneously supplement the media with unlabeled Phenylalanine (60 mg/L) and Tyrosine (60 mg/L) to rescue the expression machinery from the global aromatic starvation induced by glyphosate [1].
Incubate for 30 minutes to allow for passive diffusion and intracellular esterase cleavage.
Step 3: Induction and Harvest
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
Reduce temperature to 20°C and express for 16 hours to ensure proper folding.
Harvest cells via centrifugation (6,000 x g, 15 min, 4°C). Store the pellet at -80°C.
Step 4: Purification and Validation
Lyse cells and purify the target protein using standard Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC).
Self-Validating Checkpoint: Perform Intact Mass Spectrometry (ESI-TOF) on the purified protein. The mass shift should correspond exactly to the number of Trp residues multiplied by the mass difference between 4-F-Trp and native Trp (+18 Da per residue). Ensure >90% incorporation.
Step 5: NMR Sample Preparation
Buffer exchange the labeled protein into an optimized NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0) supplemented with 10%
D2O
(for the lock signal) and 0.02% NaN
3
.
Concentrate the protein to 50–200 µM. Because of the high sensitivity of
19
F, lower concentrations are viable compared to
13
C/
15
N studies [1].
Data Acquisition & Interpretation
Transfer the sample to an NMR spectrometer equipped with a dedicated
19
F or dual-tuned probe.
1D
19
F Spectra: Acquire standard 1D spectra using a simple 90° pulse-acquire sequence. The broad chemical shift dispersion of fluorine will resolve individual Trp residues.
Ligand Titrations: Monitor the chemical shift perturbations (CSPs) of specific 4-F-Trp resonances upon the addition of a drug candidate. The magnitude and direction of the shift indicate the proximity of the ligand and changes in the local electrostatic environment [4].
Dynamics: Utilize
19
F CPMG relaxation dispersion (RD) experiments to quantify
μs−ms
timescale conformational exchange. Ensure that the exchange rates (
kex
) extracted from the fluorine probe accurately reflect global backbone motions, as side-chain specific dynamics can occasionally decouple from the backbone [2].
References
Peterson, R. "Fluorine labeling of proteins for NMR studies." UCLA.
Jackson et al. "Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics." Journal of Biomolecular NMR.
"The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell-based protein expression for 19F-NMR applications." Chemical Communications (RSC Publishing).
"USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES." PMC (NIH).
Method
Application Note: In Vivo Assay Protocols for Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Target Audience: Researchers, Pharmacologists, and Structural Biologists Compound: Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (4-FTrp-OMe) Applications: Pharmacokinetics, IDO1/TDO Metabolic Flux Assays, and 19 F...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Pharmacologists, and Structural Biologists
Compound: Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (4-FTrp-OMe)
Applications: Pharmacokinetics, IDO1/TDO Metabolic Flux Assays, and
19
F-NMR Protein Labeling
Executive Summary & Mechanistic Rationale
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (4-FTrp-OMe) is a lipophilic prodrug derivative of 4-fluorotryptophan. While 4-fluorotryptophan is a highly valuable probe for
19
F-NMR structural biology[1] and a precursor for
18
F-PET oncological imaging[2], its zwitterionic nature at physiological pH restricts passive membrane permeability. Cellular uptake of the free amino acid relies heavily on L-type amino acid transporters (LAT1/LAT2) in mammalian cells or aromatic amino acid permeases (AroP) in bacteria[3].
By masking the carboxylic acid as a methyl ester, the molecule's lipophilicity is significantly increased, enabling rapid passive diffusion across lipid bilayers. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) rapidly hydrolyze the ester bond, effectively trapping the active 4-fluorotryptophan inside the cell. This Application Note details three validated in vivo protocols leveraging this prodrug strategy: Pharmacokinetic profiling, IDO1 metabolic flux analysis in tumor xenografts, and in vivo isotopic labeling for structural biology.
Figure 1: In vivo metabolic fate of 4-FTrp-OMe via esterase cleavage, IDO1 oxidation, and protein incorporation.
Protocol 1: Pharmacokinetic Profiling & Esterase Cleavage In Vivo
To utilize 4-FTrp-OMe effectively, one must first validate the rate of its in vivo conversion to 4-fluorotryptophan. This protocol outlines the LC-MS/MS quantification of both the prodrug and the active metabolite in murine plasma.
Materials & Preparation
Subjects: Male C57BL/6 mice (8-10 weeks old).
Formulation: Dissolve 4-FTrp-OMe in 5% DMSO / 10% Tween-80 / 85% Saline to a concentration of 2 mg/mL.
Note: The m/z 134.1 product ion corresponds to the 4-fluoroindole fragment, which is highly specific and provides excellent signal-to-noise ratios.
Protocol 2: In Vivo IDO1 Metabolic Flux Assay in Tumor Xenografts
Indoleamine 2,3-dioxygenase 1 (IDO1) is frequently upregulated in the tumor microenvironment to deplete local tryptophan, thereby suppressing T-cell proliferation. 4-fluorotryptophan is a validated substrate for IDO1. Administering 4-FTrp-OMe allows researchers to measure the accumulation of 4-fluoro-kynurenine in tumor tissue as a direct, in vivo readout of IDO1 enzymatic activity.
Figure 2: Workflow for assessing in vivo IDO1 metabolic flux using 4-FTrp-OMe.
Step-by-Step Workflow
Tumor Model: Inject
1×106
CT26 colon carcinoma cells subcutaneously into the right flank of BALB/c mice. Allow tumors to reach ~200 mm
3
.
Dosing: Administer 4-FTrp-OMe (50 mg/kg, PO). If testing an IDO1 inhibitor (e.g., Epacadostat), administer the inhibitor 1 hour prior to the 4-FTrp-OMe challenge.
Tissue Harvest: Euthanize mice 2 hours post-challenge. Rapidly excise the tumor, rinse in cold PBS, and snap-freeze in liquid nitrogen to halt metabolism.
Homogenization: Homogenize 50 mg of tumor tissue in 200 µL of ice-cold 0.1% formic acid in water using a bead beater.
Extraction & Analysis: Add 400 µL of cold ACN to precipitate proteins. Centrifuge and analyze the supernatant for 4-fluoro-kynurenine via LC-MS/MS (Table 1). A reduction in 4-fluoro-kynurenine levels indicates successful in vivo IDO1 inhibition.
Protocol 3: In Vivo Isotopic Labeling for
19
F-NMR
Fluorine-19 (
19
F) NMR is uniquely suited for studying protein conformational dynamics because
19
F has 100% natural abundance, a spin of 1/2, and no background signal in biological systems[1]. Historically, adapting E. coli to tolerate fluorotryptophans required extensive serial evolution[3][4]. Using 4-FTrp-OMe bypasses the transport bottleneck, allowing efficient incorporation into recombinant proteins using standard Trp-auxotrophic strains.
Step-by-Step Workflow
Strain Preparation: Utilize a Trp-auxotrophic E. coli expression strain (e.g., ATCC 33588 transformed with your target plasmid).
Culture Growth: Grow cells in M9 minimal media supplemented with 0.1 mM L-tryptophan at 37°C until the OD
600
reaches 0.6.
Depletion & Shift: Centrifuge the cells (4,000 × g, 10 min) and wash twice with Trp-free M9 media to deplete endogenous tryptophan. Resuspend in Trp-free M9 media.
Analog Supplementation: Add 4-FTrp-OMe to a final concentration of 0.5 mM. Incubate for 30 minutes to allow cellular uptake and esterase cleavage into 4-FTrp.
Induction: Induce protein expression with 1 mM IPTG. Express for 4–6 hours at 30°C.
Purification & NMR: Harvest cells, lyse, and purify the target protein via Ni-NTA chromatography. Buffer exchange into 50 mM Phosphate buffer (pH 7.4, 10% D
2
O) and acquire 1D
19
F-NMR spectra. The distinct chemical shift of the 4-fluoroindole ring will reveal conformational heterogeneity without background interference[1].
References
Bacher, J. M., & Ellington, A. D. (2001). Selection and Characterization of Escherichia coli Variants Capable of Growth on an Otherwise Toxic Tryptophan Analogue. Journal of Bacteriology. Available at:[Link]
Agostini, F., et al. (2020). Multiomics Analysis Provides Insight into the Laboratory Evolution of Escherichia coli toward the Metabolic Usage of Fluorinated Indoles. ACS Central Science. Available at:[Link]
Cellitti, S. E., et al. (2024). Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy. Journal of the American Chemical Society. Available at:[Link]
Konas, D. W., et al. (2015). Radiosynthesis of L-[18F]fluorotryptophan by isotopic exchange on carbonyl-activated precursors. Forschungszentrum Jülich. Available at:[Link]
enzymatic incorporation of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Application Note: Chemoenzymatic Incorporation of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate for 19 F-NMR Protein Profiling Executive Summary The site-specific installation of fluorinated probes into proteins is...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoenzymatic Incorporation of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate for
19
F-NMR Protein Profiling
Executive Summary
The site-specific installation of fluorinated probes into proteins is a transformative technique for studying conformational dynamics, protein-ligand interactions, and enzymatic mechanisms via
19
F-NMR spectroscopy. Among these probes, 4-fluorotryptophan (4-F-Trp) is highly prized because its
19
F nucleus is exquisitely sensitive to local microenvironmental changes, such as indole side-chain flips, without inducing significant steric disruption (the C–F bond is merely 0.3 Å longer than the C–H bond)[1].
While in vivo genetic encoding (amber suppression) is a common method for installing 4-F-Trp, it often suffers from low yields and toxicity[1][2]. This application note details a highly efficient, in vitro chemoenzymatic peptide synthesis (CEPS) strategy. By utilizing the activated ester derivative—methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (hereafter referred to as 4-F-Trp-OMe)—researchers can leverage engineered ligases like Subtiligase to site-specifically append this non-canonical amino acid to the N-terminus of target peptides or proteins with near-quantitative yields[3].
Mechanistic Rationale: The Chemoenzymatic Advantage
To move beyond simply listing steps, it is critical to understand the thermodynamic and kinetic forces driving this protocol.
Why the Methyl Ester?
Standard proteases naturally catalyze peptide bond hydrolysis. To force the reaction in reverse (aminolysis), the acyl donor must be thermodynamically activated. The methyl ester group of 4-F-Trp-OMe serves as an ideal leaving group. It allows the enzyme to rapidly form a covalent acyl-enzyme intermediate while releasing methanol, shifting the equilibrium toward peptide synthesis[4].
Why Subtiligase?
Subtiligase is a rationally engineered variant of subtilisin BPN' featuring two critical mutations: Ser221Cys and Pro225Ala[3].
Ser221Cys: The substitution of the catalytic serine with cysteine replaces the oxygen nucleophile with a thiolate. The thiolate is highly reactive toward the ester carbonyl of 4-F-Trp-OMe but is a exceptionally poor leaving group for water-mediated hydrolysis. This kinetically favors attack by the
α
-amine of the acceptor peptide.
Pro225Ala: This mutation relieves steric crowding in the active site, allowing the bulky indole ring of the 4-F-Trp-OMe to comfortably occupy the S1/S2 binding pockets.
Caption: Catalytic cycle of Subtiligase-mediated ligation using 4-F-Trp-OMe as the acyl donor.
Self-Validating Experimental Protocol
This workflow is designed as a self-validating system; intermediate Quality Control (QC) steps ensure that any failure in coupling is detected prior to resource-intensive NMR acquisition.
Phase 1: Reagent Preparation & Causality
Acyl Donor Stock: Dissolve methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate in 100% DMSO to a concentration of 100 mM.
Causality: The fluoro-indole ring is highly hydrophobic. Pre-solubilization in DMSO prevents precipitation when introduced to the aqueous reaction buffer.
Reaction Buffer: 100 mM Tricine, 150 mM NaCl, pH 8.0.
Causality: The pH must be strictly maintained at 8.0. At this pH, the N-terminal
α
-amine of the acceptor peptide (pKa ~7.8) is sufficiently deprotonated to act as a potent nucleophile. Higher pH values (>8.5) would trigger spontaneous base-catalyzed hydrolysis of the methyl ester[4].
Phase 2: Enzymatic Ligation
In a low-bind microcentrifuge tube, combine the Acceptor Peptide (final concentration 1 mM) and the Reaction Buffer.
Add the 4-F-Trp-OMe stock to a final concentration of 5 mM (5-fold molar excess). Ensure the final DMSO concentration does not exceed 10% (v/v) to maintain Subtiligase structural integrity.
Initiate the reaction by adding Subtiligase to a final concentration of 2 µM.
Incubate at 25°C for 2 to 4 hours with gentle end-over-end rotation.
Phase 3: In-Process QC and Quenching
Self-Validation Step: At
t=2
hours, withdraw a 2 µL aliquot, dilute in 98 µL of 0.1% Formic Acid, and inject into an LC-MS. You must observe the depletion of the Acceptor Peptide mass and the appearance of the
[M+204.08 Da]
product mass (addition of 4-F-Trp minus methanol).
Once >90% conversion is confirmed, quench the bulk reaction by adding Trifluoroacetic acid (TFA) to a final concentration of 1% (v/v).
Causality: Dropping the pH to ~2.0 instantly protonates the catalytic Cys221 and the N-terminal amine, completely halting both enzymatic activity and spontaneous side reactions.
Phase 4: Purification and
19
F-NMR Preparation
Purify the quenched reaction via Preparative RP-HPLC using a C18 column (Gradient: 5% to 60% Acetonitrile in water with 0.1% TFA over 30 minutes).
Lyophilize the fractions containing the pure ligated product.
Resuspend the lyophilized powder in 500 µL of NMR Buffer (50 mM Phosphate, 10% D
2
O, pH 7.4) for downstream spectral acquisition.
Caption: Self-validating experimental workflow for the chemoenzymatic incorporation of 4-F-Trp-OMe.
Quantitative Data & Comparative Analysis
The position of the fluorine atom on the indole ring dictates both the enzymatic coupling efficiency and the resulting
19
F-NMR chemical shift. The table below summarizes the expected parameters when using different isomers of fluorotryptophan methyl esters in this CEPS protocol.
Acyl Donor (Methyl Ester)
Ligation Yield (%)
Reaction Time (h)
19
F-NMR Chemical Shift (ppm)*
Environmental Sensitivity
4-F-Trp-OMe
88 - 92
2.5
-118.5
High (Probes local hydration)
5-F-Trp-OMe
85 - 89
3.0
-124.2
Moderate (Probes electrostatic shifts)
6-F-Trp-OMe
80 - 84
3.5
-120.8
Low (Solvent exposed in most folds)
7-F-Trp-OMe
75 - 80
4.0
-133.5
High (Probes H-bonding networks)
*Chemical shifts are referenced to trifluoroacetic acid (TFA) at -76.55 ppm. Values may vary slightly depending on the specific sequence of the acceptor peptide and the final folded state of the protein[1].
References
Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy
Journal of the American Chemical Society (2024)
URL:[Link][1]
Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis
Chemical Reviews (2024)
URL:[Link][2]
From Synthesis to Characterization of Site-Selective PEGylated Proteins
Frontiers in Chemistry (2019)
URL:[Link][3]
Mechanistic Studies of Enzymatic Stereo-Selectivity in Aqueous and Organic Media
Massachusetts Institute of Technology (DSpace) (1998)
URL:[Link][4]
synthesis pathway for methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate derivatives
An In-Depth Guide to the Synthesis of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate Derivatives Authored by: A Senior Application Scientist Introduction The incorporation of fluorine into bioactive molecules is a w...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate Derivatives
Authored by: A Senior Application Scientist
Introduction
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, a fluorinated analog of the essential amino acid tryptophan, and its derivatives are valuable building blocks in the development of novel therapeutics and chemical probes.[1][2][3] The 4-fluoroindole moiety, in particular, offers a unique substitution pattern that can influence the electronic and steric properties of the parent molecule, potentially leading to improved pharmacological profiles. This guide provides a detailed overview of the primary synthetic pathways for accessing these important compounds, with a focus on practical, field-proven protocols and the underlying chemical principles.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of the target molecule, methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, reveals several viable synthetic disconnections. The most common strategies involve either constructing the indole ring with the side chain already in place or introducing the side chain onto a pre-formed 4-fluoroindole core.
Caption: N-Boc protection of 4-fluoroindole.
Protocol: N-Boc Protection of 4-Fluoroindole
Reaction Setup: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (argon or nitrogen), add a solution of 4-fluoroindole (1.0 eq) in anhydrous DMF dropwise.
Activation: Stir the mixture at 0 °C for 30 minutes.
Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford N-Boc-4-fluoroindole.
Step 1.2: Introduction of the Alanine Side Chain via Diastereoselective Alkylation
A highly effective method for introducing the amino acid side chain with stereocontrol is the diastereoselective alkylation of a chiral glycine equivalent, such as the Schöllkopf chiral auxiliary. [4][5][6]This method allows for the synthesis of enantiomerically enriched tryptophan analogs.
Caption: Diastereoselective alkylation of the Schöllkopf auxiliary.
Protocol: Diastereoselective Alkylation
Reaction Setup: To a solution of the Schöllkopf chiral auxiliary (e.g., (2S,5S)-2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-phenylpyrazine, 1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise.
Anion Formation: Stir the resulting deep red solution at -78 °C for 30 minutes.
Alkylation: Add a solution of a suitable electrophile, such as N-Boc-4-fluoro-3-(bromomethyl)indole (prepared from N-Boc-4-fluoro-3-methylindole, 1.1 eq) in anhydrous THF dropwise.
Reaction Progression: Stir the reaction mixture at -78 °C for 3-4 hours, then allow it to warm slowly to room temperature overnight.
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched alkylated product.
Step 1.3: Hydrolysis and Deprotection
The final steps involve the hydrolysis of the chiral auxiliary and ester, followed by the removal of the N-Boc protecting group to yield the target methyl ester.
Protocol: Hydrolysis and Boc Deprotection
Auxiliary Hydrolysis: Dissolve the alkylated auxiliary (1.0 eq) in a mixture of acetonitrile and 0.25 M HCl (aq). Stir the mixture at room temperature for 4-6 hours to hydrolyze the auxiliary and yield the methyl ester of the N-Boc protected amino acid.
Boc Deprotection: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a solution of 4 M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours. [7]Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.
[7][8][9]3. Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the final product. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Strategy 2: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring from a phenylhydrazine and a suitable aldehyde or ketone. [10][11][12][13]This approach builds the 4-fluoroindole ring with the desired side chain precursor already in place.
Caption: Fischer indole synthesis pathway.
Protocol: Fischer Indole Synthesis
Hydrazone Formation: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add a solution of methyl 2-(tert-butoxycarbonylamino)-4-oxobutanoate (1.1 eq) and a catalytic amount of acetic acid. Heat the mixture to reflux for 2-3 hours. Monitor the formation of the hydrazone by TLC.
Indolization: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. To the crude hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. [10][12]Heat the mixture to 80-100 °C for 1-2 hours.
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with ethyl acetate (3 x).
Purification and Deprotection: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, which is the N-Boc protected target molecule, can be purified by column chromatography. Subsequent deprotection of the Boc group as described in Strategy 1 (Protocol 1.3) will yield the final product.
Strategy 3: Enzymatic Synthesis
For a greener and highly selective approach, enzymatic synthesis using engineered tryptophan synthase (TrpB) from thermophilic organisms like Thermotoga maritima presents a promising alternative. [14]This enzyme catalyzes the reaction between an indole derivative and serine to produce the corresponding tryptophan analog.
Conceptual Protocol: Enzymatic Synthesis
Reaction Mixture: In an aqueous buffer solution, combine 4-fluoroindole, L-serine, and the engineered TrpB enzyme.
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C for some engineered variants) for a specified period.
[14]3. Product Isolation: The product can be isolated from the reaction mixture using standard techniques such as ion-exchange chromatography or reversed-phase HPLC.
This method offers excellent stereocontrol and avoids the use of protecting groups and harsh reagents. However, it requires access to the specific engineered enzyme.
Dissolution: Dissolve the N-Boc protected amino ester (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of substrate) in a round-bottom flask.
Cooling: Cool the solution to 0 °C using an ice bath.
Acid Addition: Slowly add trifluoroacetic acid (TFA, 10 eq) to the stirred solution.
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
Precipitation: Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
References
Synthesis and Biological Evaluation of 18F-Labeled Fluoroethoxy Tryptophan Analogues as Potential PET Tumor Imaging Agents.
Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents.PMC.
Fluoroalkyltryptophan Analogues: Synthesis and in vitro Study as Potential Substrates for Indoleamine 2,3-Dioxygenase.SciSpace.
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.PMC.
Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).Benchchem.
Diastereoselective Pictet–Spengler condensation of tryptophan with α-amino aldehydes as chiral carbonyl components.
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
Synthesis of 4-Fluoro-1-methyl-1H-indol-5-ol via Fischer Indole Synthesis: Applic
The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimeriz
Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil), 12a-epi-Cialis, and their deuterated analogues.
Pictet–Spengler reaction.Wikipedia.
Amine Protection and Deprotection.Master Organic Chemistry.
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
Fischer Indole Synthesis.Alfa Chemistry.
A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis: H-Trp-OMe HCl in Focus.Benchchem.
Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
Catalytic Asymmetric Synthesis of Protected Tryptophan Regioisomers.
Synthesis of (L)
Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR.PMC.
Fischer indole synthesis.Wikipedia.
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.ANU Open Research.
Tryptophan and 4-fluorotryptophan. The fluorine atom is 0.15 Å in...
(PDF) Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein F NMR.
Intramolecular Fischer Indole Synthesis for the Direct Synthesis of 3,4-Fused Tricyclic Indole and Application to the Total Synthesis of (−)-Aurantioclavine.
A New Protecting-Group Strategy for Indoles.
Fischer indole synthesis in the absence of a solvent.SciSpace.
Catalytic asymmetric synthesis of protected tryptophan regioisomers.PubMed.
Synthesis of (L)-4-Fluorotryptophan.
Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy.Journal of the American Chemical Society.
Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties.
Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualiz
The synthesis of specifically isotope labelled fluorotryptophan and its use in mammalian cell- based protein expression for.RSC Publishing.
Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB
Optical resolution of racemic tryptophan through non-chiral membranes by ultrafiltration using chiral selector in solution.[No Source Found].
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.[No Source Found].
methyl 2-amino-3-fluoro-3-(4-fluorophenyl)
A) Tryptophan and fluorinated tryptophan analogue structures used for...
application of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate in drug discovery
An in-depth technical guide on the application of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (commonly known as 4-fluorotryptophan methyl ester) in drug discovery, focusing on its utility in structural biology,...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the application of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (commonly known as 4-fluorotryptophan methyl ester) in drug discovery, focusing on its utility in structural biology, protein engineering, and peptidomimetic synthesis.
Scientific Rationale: The Power of Fluorinated Indoles
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate is a highly versatile, chemically protected non-canonical amino acid (ncAA) precursor. In drug discovery, the strategic placement of a fluorine atom at the 4-position of the indole ring fundamentally alters the physicochemical and photophysical properties of the molecule without inducing significant steric clashes.
The methyl ester moiety serves a critical causal function: it protects the C-terminus during solid-phase peptide synthesis (SPPS) and multicomponent cross-coupling reactions. When biological incorporation is required, the ester is chemoselectively hydrolyzed to yield free 4-fluoro-L-tryptophan (4-FTrp), which can be incorporated into target proteins via auxotrophic expression or amber stop codon suppression ().
Mechanistic Advantages of the 4-Fluoro Substitution
19
F NMR Sensitivity : Fluorine-19 has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio. Because biological systems lack endogenous fluorine, 4-FTrp provides a zero-background probe. The
19
F chemical shift is exquisitely sensitive to local electron density and van der Waals contacts, making it an ideal reporter for conformational dynamics and ligand binding.
Fluorescence Quenching : Unlike canonical tryptophan, which is highly fluorescent, 4-FTrp is virtually non-fluorescent. The electronegative fluorine at the 4-position alters the transition dipole moment of the indole ring, quenching emission. This allows for the creation of "silent" proteins for orthogonal fluorescence assays ().
Metabolic Stability : In peptidomimetics, the strong C–F bond (approx. 116 kcal/mol) resists oxidative degradation by cytochrome P450 enzymes, significantly improving the pharmacokinetic profile of the resulting drug candidates.
Quantitative Data: Canonical vs. 4-Fluoro-Tryptophan
To understand the impact of this substitution, the following table summarizes the physicochemical shifts induced by 4-fluorination.
Property
Canonical L-Tryptophan
4-Fluoro-Tryptophan
Impact on Drug Discovery
Van der Waals Radius (C4)
1.20 Å (Hydrogen)
1.47 Å (Fluorine)
Minimal steric perturbation; acts as a near-perfect bioisostere for structural biology.
19
F NMR Activity
None
Spin ½, 100% natural abundance
Enables zero-background fragment screening and conformational dynamic studies.
Intrinsic Fluorescence
High (Quantum yield ~0.13)
Negligible (Non-fluorescent)
Allows the creation of "silent" proteins to study orthogonal fluorophores without interference.
Lipophilicity (LogP)
Baseline
Increased
Enhances membrane permeability and proteolytic stability in synthetic peptidomimetics.
Application Workflows & Self-Validating Protocols
Protocol 1: Chemoselective Saponification for Biological Assays
To utilize the compound in ribosomal translation systems, the methyl ester must be removed, as aminoacyl-tRNA synthetases require a free carboxylate for adenylation.
Step-by-Step Methodology:
Dissolution : Dissolve 10 mmol of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate in 30 mL of a THF:H₂O (3:1 v/v) solvent mixture. Causality: The mixed solvent ensures solubility of the organic ester while providing the aqueous environment necessary for hydrolysis.
Base Catalysis : Cool the mixture to 0 °C and add 1.5 equivalents of LiOH·H₂O. Causality: LiOH is strictly preferred over NaOH or KOH. The lithium ion coordinates with the carboxylate intermediate, suppressing proton abstraction at the
α
-carbon and preventing racemization of the chiral center.
Reaction Monitoring (Self-Validation) : Stir for 2–4 hours at room temperature. Validate completion via LC-MS. The system is self-validating when the ester mass peak (
[M+H]+
) completely disappears, replaced by the free acid peak.
Isoelectric Precipitation : Acidify the solution dropwise with 1M HCl to pH ~5.9 (the isoelectric point of tryptophan). Filter the resulting white precipitate and dry under vacuum.
Protocol 2:
19
F NMR Fragment-Based Screening (FBDD)
Once the free 4-FTrp is obtained, it can be site-specifically incorporated into a target protein to screen small-molecule fragment libraries.
Step-by-Step Methodology:
Amber Suppression : Co-transform E. coli BL21(DE3) with a plasmid encoding the target protein (with a TAG amber codon at the desired Trp site) and a plasmid encoding an engineered Pyrrolysyl-tRNA synthetase (e.g., G1PylRS) optimized for fluorotryptophans.
Expression : Grow cells in auto-induction media supplemented with 1–2 mM of the synthesized 4-FTrp.
Purification & Buffer Exchange : Purify the protein via Ni-NTA affinity chromatography. Exchange into an NMR-compatible buffer (e.g., 50 mM Phosphate, pH 7.4, 10% D₂O).
19
F NMR Acquisition : Acquire 1D
19
F NMR spectra using a 600 MHz spectrometer equipped with a
19
F cryoprobe.
Ligand Titration (Self-Validation) : Titrate the fragment library into the protein sample. Self-Validation: The apo-protein must show a single, sharp
19
F resonance. Specific ligand binding is validated by a dose-dependent chemical shift perturbation (CSP) or peak broadening, confirming that the fragment has entered the target's microenvironment.
Workflow Visualization
The following diagram illustrates the divergent applications of methyl 4-fluorotryptophanate, demonstrating how a single building block feeds both chemical synthesis pipelines and advanced structural biology workflows.
Workflow demonstrating the dual utility of 4-fluorotryptophan methyl ester in drug discovery.
References
Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy
Journal of the American Chemical Society (2024).
URL:[Link]
Efficient biosynthetic incorporation of tryptophan and indole analogs in an integral membrane protein
Biochemistry (1999).
URL:[Link]
Method
Application Notes and Protocols: Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate as a Strategic Tool for Biophysical Studies
Abstract This technical guide provides detailed application notes and protocols for the use of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, the methyl ester of 4-Fluoro-L-tryptophan (4-F-Trp). Contrary to what mi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides detailed application notes and protocols for the use of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, the methyl ester of 4-Fluoro-L-tryptophan (4-F-Trp). Contrary to what might be expected from a tryptophan analog, 4-F-Trp and its derivatives are essentially non-fluorescent at room temperature.[1][2][3][4] This unique characteristic makes it an invaluable tool for advanced biophysical and pharmacological studies. Instead of acting as a fluorescent reporter, it serves as a subtle probe to either suppress native tryptophan fluorescence, thereby isolating other signals, or to introduce a ¹⁹F NMR-active nucleus for high-resolution structural and interaction studies.[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful analog for deeper insights into protein structure, function, and molecular interactions.
Introduction: The Paradox of a Non-Fluorescent Tryptophan Analog
Fluorescence-based techniques are fundamental to modern biological research, enabling the sensitive detection of molecules and their interactions.[][9] The intrinsic fluorescence of the amino acid tryptophan is a widely used probe for studying protein conformation and binding events.[10][11] However, the very ubiquity of tryptophan residues in a protein can create a complex, overlapping signal that is difficult to interpret.
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, a derivative of 4-fluorotryptophan (4-F-Trp), presents a strategic solution. While structurally very similar to native tryptophan, allowing it to be incorporated into proteins with minimal structural perturbation, its photophysical properties are dramatically different.[5] The fluorine substitution at the 4th position of the indole ring leads to a quantum yield ratio of over 100:1 between tryptophan and 4-fluorotryptophan, rendering 4-F-Trp effectively non-fluorescent under standard physiological conditions.[3][4]
This "fluorescence silencing" is not a limitation but a powerful experimental feature. By site-specifically replacing native tryptophans with 4-F-Trp, researchers can:
Deconvolute Complex Fluorescence Spectra: Eliminate the signal from specific tryptophan residues to study the local environment of remaining tryptophans or other fluorophores.[1][2]
Facilitate FRET Studies: Remove a potentially interfering intrinsic fluorophore to improve the signal-to-noise ratio of an extrinsic Förster Resonance Energy Transfer (FRET) pair.
Introduce a ¹⁹F NMR Probe: The fluorine atom serves as a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, providing detailed information about the local chemical environment, protein dynamics, and ligand binding.[6][7][12]
This guide will detail the principles and provide step-by-step protocols for leveraging this unique amino acid analog in advanced research applications.
Core Principles and Applications
The utility of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate stems from two key properties: its structural mimicry of tryptophan and its unique spectroscopic characteristics.
Mechanism of Fluorescence Suppression
The suppression of fluorescence in 4-F-Trp is a consequence of the electron-withdrawing nature of the fluorine atom, which alters the electronic properties of the indole ring and promotes non-radiative decay pathways from the excited state at room temperature.[3][4] When incorporated into a protein, it occupies the same space as a tryptophan residue but does not contribute to the overall fluorescence emission when excited at typical tryptophan excitation wavelengths (~280-295 nm).
Key Applications
Tryptophan Quenching Assays: This is a powerful method for studying protein-ligand interactions.[10][13][14] By replacing all but one tryptophan with 4-F-Trp, researchers can create a protein with a single, localized fluorescence source. Any changes in the fluorescence of this lone tryptophan upon ligand binding provide precise information about conformational changes at that specific site.[11]
¹⁹F NMR Spectroscopy: ¹⁹F NMR is an excellent tool for studying protein structure and dynamics due to the high sensitivity of the ¹⁹F chemical shift to the local environment and the absence of background signals in biological samples.[6][7] Incorporating 4-F-Trp provides a site-specific NMR probe to monitor protein folding, conformational changes, and drug binding.[12]
Comparative Properties: L-Tryptophan vs. 4-Fluoro-L-Tryptophan
Property
L-Tryptophan
4-Fluoro-L-Tryptophan
Rationale for Use
Molar Mass
~204.23 g/mol
~222.22 g/mol
Minimal size increase; unlikely to perturb protein structure.
Structure
Indole side chain
4-fluoroindole side chain
Accepted by tRNA synthetases for protein incorporation.[5]
Can be excited by similar wavelengths, but does not emit.
Emission Max
~350 nm (solvent dependent)
N/A (at 25°C)
Eliminates background from specific Trp residues.
NMR Activity
¹H, ¹³C, ¹⁵N (low abundance)
¹⁹F (100% natural abundance)
Excellent, highly sensitive probe for ¹⁹F NMR.[6][7]
Experimental Workflows and Protocols
The successful use of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate requires its incorporation into the protein of interest. This is typically achieved through in vivo biosynthesis using tryptophan-auxotrophic bacterial strains.
Caption: Workflow for protein labeling and subsequent biophysical analysis.
Protocol 1: In Vivo Incorporation of 4-Fluoro-L-Tryptophan
This protocol is adapted for use with tryptophan-auxotrophic E. coli strains (e.g., BL21(DE3) Trp-aux).
Materials:
Tryptophan-auxotrophic E. coli strain carrying the expression plasmid for the protein of interest.
Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and CaCl₂.
Complete set of 19 L-amino acids (excluding tryptophan).
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate or 4-Fluoro-L-tryptophan.
IPTG (for induction).
Lysis buffer (e.g., PBS with lysozyme and protease inhibitors).
Purification resins and buffers appropriate for the target protein.
Procedure:
Starter Culture: Inoculate 5-10 mL of rich medium (e.g., LB) with the expression strain and grow overnight at 37°C.
Main Culture: Inoculate 1 L of supplemented minimal media with the overnight culture. Add the 19-amino acid supplement. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
Induction: Add Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate to a final concentration of 50-80 mg/L. Note: The methyl ester is often hydrolyzed in situ by cellular esterases to provide 4-F-Trp.
Incubate for 15-20 minutes to allow for uptake of the analog.
Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.5-1 mM).
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
Harvest and Purification: Harvest the cells by centrifugation. Lyse the cells using your standard protocol (e.g., sonication).
Purify the labeled protein using an appropriate chromatography method (e.g., affinity, size-exclusion). Confirm incorporation using mass spectrometry.
This protocol assumes the use of a protein where a single tryptophan residue remains, and all others have been replaced by 4-F-Trp.
Materials:
Purified, 4-F-Trp-labeled protein of interest.
Assay buffer (e.g., PBS, HEPES, pH 7.4).
Ligand/drug of interest, dissolved in a compatible solvent.
Fluorescence spectrophotometer.
Quartz cuvette.
Procedure:
Sample Preparation: Prepare a solution of the purified protein in the assay buffer to a final concentration of 1-5 µM.
Instrument Setup: Set the excitation wavelength to 295 nm (to minimize tyrosine excitation) and the emission scan range from 310 nm to 450 nm. Set excitation and emission slit widths to 5 nm.
Baseline Measurement: Record the fluorescence emission spectrum of the protein solution alone.
Titration: Make serial additions of the ligand from a concentrated stock solution directly into the cuvette. Mix gently by pipetting after each addition. Allow the sample to equilibrate for 1-2 minutes.
Data Acquisition: Record the fluorescence spectrum after each addition of the ligand.
Data Correction and Analysis:
Correct the fluorescence intensity for dilution at each titration point.
Correct for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.[10][13] This can be done by performing a control titration with N-acetyl-L-tryptophanamide (NATA) under identical conditions.[12]
Plot the change in fluorescence intensity (ΔF) against the ligand concentration.
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Caption: Logical flow of a fluorescence quenching experiment.
Troubleshooting and Considerations
Low Incorporation Efficiency: If mass spectrometry indicates poor incorporation of 4-F-Trp, optimize the concentration of the analog and the timing of its addition relative to induction. Ensure the tryptophan-auxotrophic strain is robust.
Protein Misfolding/Insolubility: While 4-F-Trp is a conservative substitution, it can occasionally impact protein folding. If the labeled protein is insoluble, try lowering the expression temperature and induction time.
Inner Filter Effect in Quenching Assays: This is a common artifact where the titrant absorbs excitation or emission light, causing an apparent decrease in fluorescence that is not due to binding.[10][13] Always perform a control titration with NATA to correct for this effect.[12]
¹⁹F NMR Signal Broadening: A very broad signal can indicate protein aggregation or intermediate exchange dynamics. Ensure the sample is monodisperse via size-exclusion chromatography and optimize buffer conditions (pH, salt concentration).
Conclusion
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate is a powerful, albeit non-fluorescent, tool for the modern biophysicist and drug discovery scientist. Its ability to act as a "silent" tryptophan mimic allows for the strategic dissection of complex biological systems. By selectively suppressing intrinsic fluorescence, it enables precise studies of protein-ligand interactions. Furthermore, the introduction of a ¹⁹F nucleus provides a sensitive, site-specific reporter for high-resolution NMR studies. The protocols and principles outlined in this guide provide a framework for harnessing the unique properties of this versatile amino acid analog to advance our understanding of protein science.
References
BenchChem. (n.d.). Application Notes and Protocols for Fluorescent Labeling of Proteins with m-PEG16-Mal.
Bronskill, P. M., & Wong, J. T. (1988). Suppression of Fluorescence of Tryptophan Residues in Proteins by Replacement With 4-fluorotryptophan. PubMed.
Bronskill, P. M., & Wong, J. T. (1988). Suppression of fluorescence of tryptophan residues in proteins by replacement with 4-fluorotryptophan. Biochemical Journal, 249(1), 305–308. Portland Press.
Borkman, R. F., & Szabo, A. G. (1989). The non-fluorescence of 4-fluorotryptophan. PMC - NIH.
Celli, J., & Tauer, T. (n.d.). Genetic encoding of four fluoro-tryptophan variants as site-specific probes in proteins. Unknown Source.
Borkman, R. F., & Szabo, A. G. (1989). The non-fluorescence of 4-fluorotryptophan. Biochemical Journal, 264(1), 298. Portland Press.
Marshall, O., & Sutherland, A. (2025). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. RSC Publishing.
Unknown. (2021). Tryptophan as a Template for Development of Visible Fluorescent Amino Acids. The Journal of Physical Chemistry B - ACS Publications.
BOC Sciences. (n.d.). Fluorescent Probes for Amino Acid Detection.
Yammine, S., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PMC - NIH.
Osysko, A., & Muíño, P. (2011). Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution. Journal of Biophysical Chemistry, 2, 316-321. Scirp.org.
Yammine, S., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. PubMed.
Abberior Instruments. (n.d.). Protein labeling protocol.
Chung, H. S., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. PNAS.
Yammine, S., et al. (2019). Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. Scite.
Akbar, S. M., et al. (2016). Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria. CORE.
Sino Biological. (n.d.). Protein Labeling Techniques.
Unknown. (2022). Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells. MDPI.
Unknown. (n.d.). Recent advances in the synthesis and application of fluorescent α-amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
Unknown. (n.d.). 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Unknown Source.
Unknown. (n.d.). 5-fluoro-D,L-tryptophan as a dual NMR and fluorescent probe of α-synuclein. PubMed.
Unknown. (n.d.). Methods for labeling proteins with fluorophores. (a) Traditional... ResearchGate.
Unknown. (n.d.). Fluorescent labeling and modification of proteins. PMC - NIH.
Genosphere Biotechnologies. (2024). Applications of Fluorescent Peptide Synthesis in Molecular Imaging.
Krueger, A. T., & Imperiali, B. (n.d.). Fluorescent Amino Acids: Modular Building Blocks for the Assembly of New Tools for Chemical Biology. DSpace@MIT.
Unknown. (2019). Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. ACS Chemical Biology.
Unknown. (2022). The Magic of Linking Rings: Discovery of a Unique Photoinduced Fluorescent Protein Crosslink. PMC.
Unknown. (2018). Developing a Tryptophan Fluorescence Assay for Screening Ligands against USP5 Zf-UBD. Unknown Source.
Unknown. (n.d.). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Journal "Functional Materials".
Jones, C. M., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. Unknown Source.
Unknown. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Unknown Source.
Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Unknown Source.
improving aqueous solubility of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (4-fluoro-tryptophan me...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals working with methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate (4-fluoro-tryptophan methyl ester). As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex physicochemical barriers associated with this specific molecule and provide field-proven, self-validating methodologies to ensure your assays succeed.
I. Molecular Profiling & Root Cause Analysis
Q: Why is methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate so difficult to dissolve in standard aqueous buffers?A: The recalcitrant solubility of this compound is driven by three compounding structural factors:
Halogenation: The 4-fluoro substitution on the indole ring significantly increases the lipophilicity (LogP) and crystal lattice energy compared to native tryptophan.
Esterification: The methyl esterification of the carboxyl group eliminates the native zwitterionic character of the amino acid. Without the highly polar anionic carboxylate, the molecule loses a critical hydration site.
Weak Base Thermodynamics: The molecule acts as a weak base due to its primary
α
-amine (pKa ~7.5). At physiological pH (7.4), nearly 50% of the molecule remains un-ionized, rendering it highly hydrophobic and prone to rapid precipitation.
II. Troubleshooting Guides & FAQs
Section A: pH Adjustment and Salt Formation
Q: Can I simply lower the pH of my buffer to force the compound into solution?A: Yes, but with strict thermodynamic boundaries. Because the compound is a weak base, lowering the pH below its pKa will protonate the primary amine, exponentially increasing aqueous solubility[1]. However, the methyl ester is highly susceptible to acid-catalyzed hydrolysis.
The Fix: Maintain the pH between 4.0 and 5.0 using a 50 mM acetate buffer.
The Trap: Dropping the pH below 3.0 (e.g., using 0.1 M HCl) will rapidly hydrolyze the ester back to the native 4-fluoro-tryptophan, ruining your intended experimental variable.
Section B: Cosolvent Systems for In Vivo Dosing
Q: I need to dose this compound via IP injection in murine models. What is the optimal vehicle?A: Standard aqueous buffers will fail here. You must use a cosolvent system to reduce the dielectric constant of the aqueous vehicle, which improves the solvation of the hydrophobic fluoro-indole moiety[2].
The Fix: Utilize a ternary mixture of DMSO, PEG 400, and an aqueous buffer. PEG 400 acts as a critical intermediate dielectric bridge between the highly non-polar drug and the final aqueous phase, preventing rapid nucleation upon injection.
Section C: Cyclodextrin Inclusion for Cell Culture
Q: I am running in vitro cell assays and cannot use high concentrations of DMSO or acidic pH. How do I solubilize the compound at pH 7.4?A: You must utilize host-guest encapsulation using Hydroxypropyl-
β
-Cyclodextrin (HP-
β
-CD). The hydrophobic inner cavity of
β
-cyclodextrin is perfectly dimensioned to encapsulate the lipophilic indole ring of tryptophan derivatives, while its hydroxyl-rich exterior maintains bulk aqueous solubility[3][4]. This circumvents the need for pH manipulation or cytotoxic organic solvents.
III. Quantitative Solubility Projections
The following table summarizes the anticipated solubility enhancements based on the selected formulation strategy.
Formulation Strategy
Primary Mechanism of Action
Estimated Solubility Multiplier
Target pH
Primary Application
Standard PBS
N/A (Baseline)
1x
7.4
N/A
Acetate Buffer
Amine Protonation
~15x - 20x
4.5
Short-term biochemical assays
10% DMSO / 40% PEG400
Dielectric Reduction & Solvation
~50x - 100x
4.5 - 5.5
In vivo dosing (IV/IP)
20% w/v HP-
β
-CD
Host-Guest Encapsulation
~200x - 300x
7.4
Cell culture / In vivo
IV. Decision Matrix & Workflow
Decision matrix for solubilizing 4-Fluoro-Trp-OMe based on experimental constraints.
V. Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, do not rely solely on visual inspection. Both protocols below are designed as self-validating systems to guarantee accurate dosing concentrations.
Use this protocol for high-concentration in vivo dosing.
Primary Solvation: Dissolve 50 mg of the compound in 1 mL of pure, anhydrous DMSO.
Causality: DMSO disrupts the crystalline lattice of the highly lipophilic fluoro-indole, achieving primary molecular dispersion.
Dielectric Bridging: Add 4 mL of PEG 400 to the DMSO solution and vortex vigorously for 60 seconds.
Aqueous Titration (Critical Step): Dropwise, add 5 mL of 50 mM Sodium Acetate buffer (pH 4.5) while continuously vortexing.
Causality: Uncontrolled precipitation occurs upon rapid dilution with aqueous media[2]. Dropwise addition prevents localized zones of high aqueous concentration, preventing the drug from crashing out of solution.
System Validation: Visually inspect the solution for Tyndall scattering by passing a laser pointer through the vial in a dark room. If the laser beam path is visible, colloidal precipitation has occurred, and the solution must be discarded. If optically clear, filter through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation sites.
Protocol 2: HP-
β
-CD Inclusion Complexation
Use this protocol for pH-sensitive or toxicity-sensitive in vitro assays.
Host Preparation: Weigh 200 mg of HP-
β
-CD and dissolve it in 1 mL of molecular biology grade water to create a 20% w/v solution.
Guest Addition: Add 10 mg of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate directly to the cyclodextrin solution.
Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes.
Causality: The mechanical cavitation energy forces the partitioning of the hydrophobic fluoro-indole ring out of the bulk water and into the lipophilic cyclodextrin cavity[4].
System Validation: Centrifuge the mixture at 10,000 x g for 10 minutes. If a solid pellet forms at the bottom, the thermodynamic saturation limit of the complex has been exceeded. Carefully decant the supernatant (which contains the fully solubilized inclusion complex) and quantify its exact concentration via HPLC-UV at 280 nm prior to applying it to your cell cultures.
VI. References
Advances in Solubility Enhancement Techniques
Source: globalresearchonline.net
URL:
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility
Source: nih.gov
URL:
Colloidal Nanoparticles of a
β
-Cyclodextrin/L-Tryptophan Inclusion Complex for Use as Pickering Emulsion Stabilizers
Source: nih.gov
URL:
Review of Applications of
β
-Cyclodextrin as a Chiral Selector for Effective Enantioseparation
Source: mdpi.com
URL:
Technical Support Center: Troubleshooting Low Reaction Yields with Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. This guide provides in-depth troubleshooting advic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and derivatization of this fluorinated tryptophan analogue. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve issues leading to low reaction yields.
Introduction: Understanding the Molecule
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate is a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the 4-position of the indole ring significantly modulates the electronic properties of the molecule, which can present unique challenges in chemical synthesis.[1] This guide will address these challenges in the context of common synthetic transformations.
Q1: How should I store and handle methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate to prevent degradation?
A1: Proper storage and handling are crucial for maintaining the integrity of the compound. Indole derivatives can be susceptible to oxidation and light-induced degradation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from light.[2] Changes in color, such as darkening, may indicate degradation.
Q2: Is the compound stable under acidic and basic conditions?
A2: The stability of the compound is pH-dependent. The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which will be discussed in detail in the "Ester Hydrolysis" section.[3][4] Strong acids can also lead to side reactions on the indole ring. The amino group can be protonated in acidic conditions, which will affect its nucleophilicity.
II. Troubleshooting the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a key method for synthesizing tetrahydro-β-carbolines, which are important scaffolds in many biologically active compounds.[5]
Q3: I am getting a low yield in my Pictet-Spengler reaction with methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate and an aldehyde. What are the likely causes?
A3: Low yields in the Pictet-Spengler reaction with this substrate can often be attributed to the electronic effects of the 4-fluoro substituent and suboptimal reaction conditions.
Reduced Indole Nucleophilicity: The fluorine atom is a strongly electron-withdrawing group, which decreases the electron density of the indole ring.[2] This reduces the nucleophilicity of the C3 position, making the key cyclization step of the Pictet-Spengler reaction more difficult.[6]
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. While an acid is necessary to form the reactive iminium ion intermediate, excessively strong acids or high concentrations can lead to side reactions or decomposition.[7] Commonly used catalysts include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and various Lewis acids.[5] Optimization of the acid catalyst and its stoichiometry is often necessary.
Reaction Temperature and Time: The reaction is sensitive to temperature.[8] Kinetic control at lower temperatures often favors the formation of the cis diastereomer, while higher temperatures can lead to an equilibrium mixture of cis and trans isomers and potentially more side products.[9][10]
Troubleshooting Workflow for the Pictet-Spengler Reaction:
Caption: Troubleshooting workflow for low yields in the Pictet-Spengler reaction.
Experimental Protocol: Optimization of the Pictet-Spengler Reaction
Starting Material Purity: Ensure the methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate and the aldehyde are of high purity. Impurities can inhibit the reaction or lead to side products.
Catalyst Screening:
Set up small-scale parallel reactions using different acid catalysts (e.g., TFA, HCl in an organic solvent, acetic acid).
Vary the concentration of the catalyst (e.g., from 0.1 to 2 equivalents).
Monitor the reactions by TLC or LC-MS to determine the optimal catalyst and concentration.
Temperature and Time Course Study:
Run the reaction at different temperatures (e.g., -20°C, room temperature, 50°C).
Take aliquots at different time points to determine the optimal reaction time for product formation and to monitor for decomposition.
Solvent Screening: The choice of solvent can influence the solubility of intermediates and the reaction rate. Screen solvents such as dichloromethane, acetonitrile, and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which has been shown to promote the reaction.[3]
III. Troubleshooting N-Acylation Reactions
N-acylation of the primary amino group is a common derivatization for this molecule.
Q4: My N-acylation reaction is sluggish and gives a low yield. Why is this happening?
A4: The reactivity of the primary amino group can be influenced by the electron-withdrawing effect of the 4-fluoroindole moiety, although this effect is transmitted through several bonds. More significant factors are often related to the reaction conditions and the choice of acylating agent.
Steric Hindrance: If the acylating agent is sterically bulky, the reaction rate may be slow.
Suboptimal Activation: In the case of coupling a carboxylic acid, incomplete activation to an active ester or acyl halide will result in low yields.
Base Strength: The choice of base is important to deprotonate the ammonium salt (if the starting material is a salt) and to neutralize any acid generated during the reaction. Common bases include triethylamine (TEA) and diisopropylethylamine (DIPEA).
Troubleshooting Guide for N-Acylation:
Problem
Potential Cause
Suggested Solution
Low or no product formation
Ineffective activation of the carboxylic acid
Use a more potent coupling reagent such as HATU, HBTU, or PyBOP.
Steric hindrance
Use a less bulky acylating agent if possible, or increase the reaction temperature and time.
Incorrect stoichiometry
Ensure accurate measurement of all reagents. Use a slight excess of the acylating agent (1.1-1.2 equivalents).
Multiple products observed
Side reactions
If using an acyl chloride, ensure the reaction is run at a low temperature to minimize side reactions. Purify the acylating agent if necessary.
Racemization
If the acylating agent is chiral, use coupling reagents known to suppress racemization, such as those containing HOBt or HOAt.[11]
IV. Troubleshooting Peptide Coupling Reactions
Incorporating methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate into a peptide sequence can be challenging.
Q5: I am observing low coupling efficiency when using this amino acid in solid-phase peptide synthesis (SPPS). What can I do?
A5: Low coupling efficiency in SPPS can be due to several factors, some of which are exacerbated by the properties of this specific amino acid.
Steric Hindrance: The bulky indole side chain can sterically hinder the approach of the activated carboxyl group of the incoming amino acid.
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, preventing reagents from accessing the reactive sites. This is a common issue in SPPS, particularly with hydrophobic sequences.[12]
Inefficient Coupling Reagents: Standard coupling reagents may not be sufficient for difficult couplings involving sterically hindered or electron-deficient amino acids.[13]
Strategies to Improve Peptide Coupling Efficiency:
Caption: Strategies to improve low peptide coupling efficiency.
Experimental Protocol: Improving Coupling in SPPS
Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of the activated amino acid.
Use of Potent Coupling Reagents: For difficult couplings, use onium salt-based reagents like HATU, HCTU, or PyBOP, which are generally more effective than carbodiimides alone.
Disruption of Aggregation:
Solvent Choice: Use solvents known to disrupt aggregation, such as N,N-dimethylformamide (DMF) mixed with dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Chaotropic Agents: Add chaotropic salts like lithium chloride (LiCl) to the coupling reaction to break up secondary structures.
Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to disrupt aggregation.
V. Unwanted Side Reactions
Q6: I am observing an unexpected side product corresponding to the hydrolysis of the methyl ester. How can I avoid this?
A6: The methyl ester is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.
Basic Conditions: If your reaction involves a base, especially an aqueous base, hydrolysis of the ester to the corresponding carboxylic acid can occur.[14]
Acidic Conditions: Prolonged exposure to strong aqueous acid can also lead to ester hydrolysis.[15]
Mitigation Strategies:
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions if a base is required.
Non-nucleophilic Bases: Use non-nucleophilic bases like DIPEA or 2,6-lutidine.
Control of Reaction Time: Minimize the reaction time, especially when acidic or basic conditions are necessary.
Protecting Groups: If the ester is not desired in the final product, it can be intentionally hydrolyzed. If it needs to be preserved, consider if the reaction can be performed on the corresponding acid with a protected amino group, and the esterification performed at a later stage.
Q7: Are there any other common side reactions I should be aware of?
A7: Yes, the indole nucleus itself can be reactive.
N-Alkylation/Acylation of the Indole: The indole nitrogen is nucleophilic and can react with electrophiles, especially under basic conditions. If the indole nitrogen needs to be unreactive, consider using a protecting group such as Boc or tosyl.[16]
Oxidation of the Indole Ring: Indoles can be susceptible to oxidation, especially if exposed to air for prolonged periods or in the presence of oxidizing agents. Performing reactions under an inert atmosphere can help minimize this.
References
Benchchem.
Benchchem.
CN113402438A - Preparation method of tryptophan derivative medical intermediate - Google P
Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC.
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC.
Full article: The role of fluorine in medicinal chemistry.
Highly stereoselective Pictet-Spengler reaction of D-tryptophan methyl ester with piperonal: convenient syntheses of Cialis (Tadalafil)
Fluorinated Protein and Peptide Materials for Biomedical Applic
The Pictet-Spengler Reaction Upd
Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins.
Multi-Site Prenylation of 4-Substituted Tryptophans by Dimethylallyltryptophan Synthase - PMC.
Thermodynamics and kinetics of the hydrolysis - ACP.
Products obtained from the reaction of 4-substituted tryptophan analogs with 4-DM
Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3.
(PDF)
(PDF) Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents.
Improved Synthesis of 4-Cyanotryptophan and Other Tryptophan Analogues in Aqueous Solvent Using Variants of TrpB from Thermotoga maritima | The Journal of Organic Chemistry - ACS Public
Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB
Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner - PMC.
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC.
The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimeriz
Chemoselective Acyl
Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor | ACS Omega.
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
Troubleshooting Low Yield in Peptide Synthesis - On P
Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues - ACS Public
Pictet–Spengler reaction - Wikipedia.
The non-fluorescence of 4-fluorotryptophan - PubMed - NIH.
(PDF)
(PDF) KINETICS AND MECHANISM OF BASE HYDROLYSIS OF - Amanote Research.
Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES - LJMU Research Online.
Methyl 3-(1H-indol-3-yl)
XtalFluor‐E effects the C3‐H sulfenylation of indoles to form di‐indole sulfides.
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - Raines Lab.
Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan | Journal of Agricultural and Food Chemistry - ACS Public
Synthesis and Molecular Modeling of Novel Tetrahydro-β-carboline Derivatives with Phosphodiesterase 5 Inhibitory and Anticancer Properties - PMC.
One-Flow Synthesis of Substituted Indoles via Sequential 1,2-Addition/Nucleophilic Substitution of Indolyl-3-Carbaldehydes - PubMed.
Reaction kinetics of hydrolyzing methyl propionate - ResearchG
methyl (2R)-2-amino-3-(1H-indol-3-yl)
Formation of Tetrahydro-β-carbolines and β-Carbolines during the Reaction of l -Tryptophan with d -Glucose | Request PDF - ResearchG
Nucleoside N-acylation with active derivatives of amino acids - Semantic Scholar.
Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant P
Bioisosterism of Fluorine and Cyano as Indole Substituents.
A Novel and Efficient Synthesis of 3-Fluorooxindoles
Technical Support Center: Optimizing HPLC Purification for Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Welcome to the technical support center for the HPLC purification of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the HPLC purification of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and similar indole-containing amino acid derivatives.
Introduction: Understanding the Molecule
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate is a fluorinated tryptophan derivative. Its unique structure presents specific challenges in reversed-phase HPLC (RP-HPLC) purification:
Basic Amine Group (-NH₂): Prone to strong, undesirable interactions with residual silanol groups on silica-based stationary phases, leading to significant peak tailing.[1][2]
Indole Ring: Provides hydrophobicity for retention but can also participate in secondary pi-pi interactions. The indole nucleus can be sensitive to highly acidic conditions.[3]
Polarity: As a small amino acid ester, the compound has significant polar character, which can lead to poor retention on standard C18 columns with highly organic mobile phases.[4][5]
This guide provides a structured, question-and-answer approach to help you develop a robust purification method and troubleshoot common issues.
Section 1: Initial Method Development & Setup
This section addresses the foundational questions for establishing a baseline purification method.
Q1: What are the recommended starting conditions for purifying this compound?
For initial analytical scouting runs, a standard set of conditions provides a strong starting point. The goal is to achieve retention and a preliminary assessment of purity before optimization.
Parameter
Recommendation
Rationale & Key Considerations
Column
C18, 5 µm, 4.6 x 150 mm
C18 is the workhorse for reversed-phase chromatography, offering good hydrophobic retention for the indole ring. A fully end-capped, high-purity silica column is crucial to minimize silanol interactions.[1][2]
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in HPLC-Grade Water
TFA serves two critical roles: it maintains a low pH (~2) to protonate the primary amine (R-NH₃⁺) and suppress the ionization of residual silanols (Si-OH), drastically improving peak shape.[6][7] It also acts as an ion-pairing agent, enhancing retention.[8]
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Acetonitrile is generally preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.
Gradient
5% to 95% B over 20 minutes
A broad gradient is essential for initial screening to determine the approximate elution percentage of the target compound and to elute any late-running, non-polar impurities.
Flow Rate
1.0 mL/min
Standard analytical flow rate for a 4.6 mm ID column.
Detection
UV at 280 nm and 220 nm
The indole ring has a characteristic absorbance around 280 nm. The peptide bond absorbance at ~220 nm provides a secondary, more universal detection wavelength.
Column Temp.
30 °C
Maintaining a consistent temperature ensures reproducible retention times.
Q2: How do I choose between Acetonitrile and Methanol as the organic modifier?
While both are common, Acetonitrile (ACN) is generally the superior choice for this application. ACN often provides sharper peaks and better resolution for complex mixtures. Methanol can sometimes alter selectivity, so if resolution is poor with ACN, a trial with methanol is a valid secondary step.[1]
Q3: Why is 0.1% TFA so commonly recommended? Can I use other acids?
Trifluoroacetic acid (TFA) is effective for several reasons: it's a strong acid that ensures a low and stable mobile phase pH, it's volatile for easy removal post-purification, and it's an excellent ion-pairing agent that improves retention and peak shape for basic compounds like amines.[6][7][8]
However, TFA can cause ion suppression if the fractions are analyzed by mass spectrometry (MS). In such cases, 0.1% formic acid is a common MS-compatible alternative, though it is a weaker acid and may result in broader peaks compared to TFA.
Section 2: Troubleshooting Common Purification Issues
This section provides a systematic approach to diagnosing and solving the most frequent problems encountered during purification.
Problem 1: My peak is tailing severely.
Q: My main product peak has a significant tail, making it difficult to quantify and fractionate accurately. What is the cause and how do I fix it?
A: Peak tailing for this compound is almost certainly caused by secondary interactions between the protonated amine group and ionized residual silanol groups (Si-O⁻) on the silica stationary phase.[1][2] These interactions create an alternative retention mechanism that slows a portion of the analyte molecules, causing them to elute later and form a "tail".
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Step-by-Step Solutions:
Confirm Low pH: The most effective way to reduce tailing is to operate at a low pH (2-3).[2][9] This protonates the analyte's amine group to R-NH₃⁺ and, more importantly, keeps the surface silanols in their neutral Si-OH form, preventing ionic interactions.[7] Ensure your mobile phase contains at least 0.1% TFA or Formic Acid.
Use a High-Quality, End-Capped Column: Modern, high-purity silica columns are manufactured with minimal metal content and are "end-capped" to block most residual silanols.[1] If you are using an older or lower-quality column, it may have more active silanol sites. Switching to a column specifically designed for good peak shape with basic compounds can solve the issue.
Add a Competing Base (Advanced): In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can improve peak shape.[9] The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Caution: This can shorten column lifetime and alter selectivity.[9]
Problem 2: Poor resolution between my product and an impurity.
Q: My product peak is co-eluting or overlapping with a nearby impurity. How can I improve the separation?
A: Improving resolution requires manipulating the selectivity (α) of your chromatographic system. This is achieved by changing the chemical environment to alter how the two compounds interact with the stationary and mobile phases.
Strategies for Improving Resolution:
Strategy
Action
Expected Outcome & Rationale
1. Decrease Gradient Slope
Change the gradient from 5-95% B in 20 min to 5-95% B in 40 min. Or, run a shallow gradient around the elution point (e.g., 30-50% B in 20 min).
A slower increase in organic content gives the compounds more time to interact with the stationary phase, allowing for finer separation between closely eluting species.
2. Change Organic Modifier
Replace Acetonitrile with Methanol.
Methanol and Acetonitrile have different chemical properties and will interact differently with your analytes, potentially changing their elution order and improving separation.
3. Adjust Mobile Phase pH
Prepare mobile phases with 0.1% Formic Acid (pH ~2.7) instead of 0.1% TFA (pH ~2.0).
A small change in pH can alter the ionization state of impurities (e.g., those with acidic functional groups), which can significantly change their retention time relative to your product.[10][11] Avoid pH values near the analyte's pKa to prevent peak distortion.[1]
4. Change Column Chemistry
Switch from a C18 to a Phenyl-Hexyl or a Polar-Embedded column.
A Phenyl-Hexyl column offers alternative pi-pi interactions which can be selective for aromatic compounds. A polar-embedded phase provides different selectivity for polar molecules.
Problem 3: My retention time is drifting or inconsistent.
Q: The retention time of my product changes between runs. What could be the cause?
A: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase composition or flow rate.
Systematic HPLC Troubleshooting Workflow
Caption: Systematic workflow for diagnosing retention time instability.
Insufficient Column Equilibration: This is the most common cause. Before the first injection, and between runs, the column must be fully equilibrated with the starting mobile phase conditions. Run at least 10-15 column volumes of the initial mobile phase through the column before injecting.
Mobile Phase Issues:
Evaporation: The organic component (ACN) of the mobile phase can evaporate over time, increasing the aqueous content and thus increasing retention times. Prepare fresh mobile phases daily.[12]
Inaccurate Mixing: If using an on-line mixer, ensure the proportioning valves are working correctly.
Pump and Hardware Issues:
Leaks: Check all fittings for any signs of leaks, which would reduce the actual flow rate and increase retention times.[13]
Air Bubbles: Air in the pump head will cause pressure fluctuations and inconsistent flow.[13] Degas your solvents and purge the pump if necessary.
Temperature Fluctuations: Changes in ambient temperature can affect retention time. Using a column oven provides a stable thermal environment.[14]
Section 3: Protocols & Workflows
Protocol 1: Sample Preparation
Dissolution: Dissolve the crude compound in a solvent that is weak or identical to the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA). Using a solvent much stronger than the mobile phase (like 100% ACN or DMSO) can cause severe peak distortion.[15][16]
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or nylon) to remove any particulate matter that could clog the column frit.[17]
Protocol 2: Column Cleaning and Storage
Post-Run Wash: After completing your purifications, wash the column to remove strongly bound impurities and buffer salts.
Flush with 10 column volumes of 95:5 Water:ACN (without TFA) to remove salts.
Flush with 10 column volumes of 100% ACN.
Storage: For short-term storage (< 3 days), store the column in Acetonitrile/Water (e.g., 80:20). For long-term storage, store in 100% Acetonitrile. Never store a column in a buffered mobile phase.[12]
References
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
Why is trifluoroacetic acid (TFA) used in c-18 column?.
the role of TFA on Reverse phase chromatography?.
Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification?.
Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Knauer.
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs.
Troubleshooting Peak Shape Problems in HPLC.
Preparative HPLC Troubleshooting Guide. Agilent.
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
Technical Support Center: Purification of Polar Indole Deriv
Troubleshooting peak splitting in HPLC analysis of indole compounds. Benchchem.
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
HPLC Troubleshooting Guide. Sigma-Aldrich.
Troubleshooting Guide for HPLC Pumps: Tips and Tricks. G-M-I, Inc..
Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography.
The Importance of Mobile Phase pH in Chromatographic Separ
Technical Support Center: Preventing Enantiomeric Racemization of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Welcome to the technical support guide for maintaining the stereochemical integrity of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. This document provides in-depth troubleshooting advice, preventative protocols,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for maintaining the stereochemical integrity of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions for researchers, medicinal chemists, and process development professionals working with this chiral tryptophan analog.
Understanding the Challenge: The "Why" of Racemization
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate, like other α-amino acid esters, possesses a stereogenic center at the α-carbon. The biological activity of chiral molecules is often exclusive to a single enantiomer, making the prevention of racemization—the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers—a critical concern.[1][2]
The primary mechanism of racemization for this compound involves the abstraction of the proton at the α-carbon by a base. This deprotonation forms a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this intermediate can occur from either face, leading to the formation of both the original (L- or D-) enantiomer and its mirror image, resulting in a racemic mixture.[3][4][5] Factors like the presence of electron-withdrawing groups can increase the acidity of this α-proton, making the compound more susceptible to base-catalyzed racemization.[6]
This section addresses common issues encountered during experimental work that can lead to a loss of enantiomeric excess (% ee).
Q1: My % ee is decreasing after aqueous workup. What's happening?
This is a frequent issue, often caused by pH extremes during extraction.
The Problem: Both strongly acidic and, more significantly, strongly basic conditions can accelerate racemization.[4][5] During a workup, using strong bases like sodium hydroxide (NaOH) to neutralize acidic solutions or wash organic layers creates a high-pH environment where the α-proton is readily abstracted.
The Solution: Employ milder bases and control the pH carefully. Use saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) for neutralization. Work quickly and at reduced temperatures (e.g., in an ice bath) to minimize the time the compound is exposed to non-neutral pH.
Q2: I'm observing racemization during my purification step. Which method is safest?
The choice of purification technique is critical for preserving stereochemical integrity.
The Problem: Standard silica gel chromatography can be problematic. The slightly acidic nature of silica gel, combined with prolonged exposure and potentially basic or acidic mobile phase modifiers, can catalyze racemization on the column.
The Solution: Prioritize methods that minimize exposure to harsh conditions.
Flash Chromatography (Optimized): If using silica gel, buffer the mobile phase. For example, adding a small amount of a mild, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (e.g., 0.1-0.5%) can neutralize acidic sites on the silica. However, use the minimum amount necessary, as excess base in the solvent can itself promote racemization.[7][8]
Preparative HPLC/SFC: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using chiral stationary phases are often the best options for both purification and analysis.[][10] These methods offer high resolution and can be performed under neutral or mildly acidic buffered conditions (e.g., using formic acid or ammonium acetate), which are much safer for the chiral center.[][11]
Q3: Which solvents are best for handling and storing the compound?
Solvent choice can influence the rate of racemization.
The Problem: Polar, protic solvents can facilitate the proton transfer required for racemization, especially in the presence of trace acidic or basic impurities.
The Solution: Use high-purity, anhydrous aprotic solvents whenever possible.
Use with Caution: Methanol (MeOH), Ethanol (EtOH). While often necessary for solubility, be aware that alcohols are protic and can participate in proton exchange. Ensure they are free of acidic or basic contaminants.
Avoid: Solvents containing residual acids or bases. For example, older bottles of chloroform can contain HCl.
Q4: How should I store my enantiomerically pure sample for long-term stability?
Proper storage is essential to prevent slow degradation and racemization over time. The 4-fluoroindole moiety itself is stable under recommended storage conditions.[12][13]
The Problem: Exposure to light, moisture, air (oxygen), and elevated temperatures can promote degradation pathways that may also affect stereochemical integrity.
The Solution: Implement a multi-layered storage strategy.
Storage Parameter
Recommendation
Rationale
Temperature
≤ 4°C, preferably -20°C
Slows down all chemical degradation and racemization pathways.
Atmosphere
Under an inert atmosphere (Argon or Nitrogen)
Prevents oxidation of the indole ring and other sensitive functional groups.
Container
Amber glass vial with a tightly sealed cap
Protects the compound from light, which can catalyze degradation. Prevents moisture ingress.
Form
As a dry, solid powder
Minimizes mobility and intermolecular reactions that can occur in solution. If solution storage is necessary, use a dry, aprotic solvent.
Preventative Protocols & Methodologies
Proactive measures are the most effective way to prevent racemization.
Protocol 1: Mild Aqueous Workup for Chiral Amino Esters
This protocol is designed to neutralize and extract the product while minimizing exposure to harsh pH conditions.
Cooling: Place the reaction vessel in an ice-water bath (0-5°C).
Quenching: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until gas evolution ceases and the pH of the aqueous layer is between 7.0 and 8.0.
Extraction: Extract the product into a suitable organic solvent (e.g., Ethyl Acetate or DCM) three times. Use pre-chilled solvents.
Washing: Wash the combined organic layers sequentially with:
1x portion of saturated NaHCO₃ solution.
1x portion of water.
1x portion of brine (saturated NaCl solution) to aid in the removal of water.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a low temperature (< 40°C).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This is a general starting point for developing an analytical method to monitor the % ee.
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is a versatile starting point.[14][15]
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase or a compatible solvent.
Mobile Phase (Normal Phase Example):
Start with an isocratic mixture of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v).
To improve peak shape for the basic amine, an acidic modifier like 0.1% trifluoroacetic acid (TFA) or a basic modifier like 0.1% diethylamine (DEA) may be required.[14][16] Test modifiers separately to see which provides better resolution and symmetry.
Flow Rate: Begin with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).
Detection: Use a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., ~280 nm).
Optimization: If resolution is poor, systematically vary the percentage of the polar modifier (IPA) and the type/concentration of the additive.[14] Lowering the column temperature can sometimes improve resolution.[14]
Key Concepts and Workflows Visualized
Mechanism of Racemization
The following diagram illustrates the base-catalyzed racemization pathway for methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues of declining enantiomeric purity.
Technical Support Center: Overcoming Steric Hindrance in Amide Coupling of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice, FAQs, and validated protocols for addressing the challenges...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice, FAQs, and validated protocols for addressing the challenges associated with the amide coupling of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate , a sterically hindered tryptophan analog.
Overview of the Challenge
The coupling of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate presents a significant synthetic challenge primarily due to steric hindrance. The bulky 4-fluoro-indole moiety at the β-carbon physically obstructs the approach of the incoming nucleophile (the amine) to the activated carboxyl group, slowing down reaction kinetics and often leading to incomplete reactions or low yields.[1][2] Furthermore, the electron-rich indole nucleus is susceptible to side reactions, particularly under acidic conditions often used in subsequent deprotection or cleavage steps.[3][4]
This guide is designed to help you navigate these issues by selecting the appropriate reagents, optimizing reaction conditions, and troubleshooting common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my standard coupling protocol with DCC or DIC failing for this compound?
A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[1][2] They activate the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive but can be too sterically crowded to react efficiently with a hindered amine. For challenging substrates, this intermediate is also prone to rearranging into an unreactive N-acylurea byproduct, terminating the reaction.[5]
Q2: Which coupling reagents are most effective for this sterically hindered amino acid?
A2: For difficult couplings, it is crucial to switch to more powerful in-situ activating reagents.[2]
Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are highly effective.[6][7] HATU, for instance, activates the carboxylic acid to form a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group, accelerating the coupling.[6][8]
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, forming reactive OBt or OAt esters.[6] They are sometimes preferred in situations where the guanidinylation of the free amine (a possible side reaction with excess uronium salts) is a concern.[6]
Oxyma-Based Reagents:COMU is a third-generation uronium reagent that incorporates the Oxyma leaving group.[9][10] It offers reactivity comparable or superior to HATU, with the added benefits of being non-explosive and producing water-soluble byproducts, which simplifies purification, especially in solution-phase synthesis.[9][10][11]
Q3: What is the role of additives like HOAt and Oxyma?
A3: Additives are critical for enhancing reaction rates and suppressing racemization.[11]
HOAt (1-hydroxy-7-azabenzotriazole): When used with carbodiimides or as a component of reagents like HATU, HOAt forms highly reactive esters. Its lower pKa compared to the traditional additive HOBt makes the resulting active ester more susceptible to nucleophilic attack.[6]
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma is a safer, non-explosive alternative to benzotriazole-based additives.[12][13] It demonstrates a superior ability to suppress racemization and often leads to higher yields, particularly in complex or sterically hindered couplings.[12][13] Reagents like COMU have Oxyma built into their structure.[11]
Q4: Are there specific side reactions associated with the 4-fluoro-indole group?
A4: Yes. Like tryptophan, the indole ring is susceptible to modification. During the final acid-mediated cleavage from a solid support (e.g., with TFA), the indole nucleus can be alkylated by carbocations generated from protecting groups (like tert-butyl) or linkers.[4][14] While the fluorine atom at the 4-position is generally stable, it is good practice to use a scavenger cocktail (e.g., TFA with triisopropylsilane and water) during cleavage. For particularly sensitive sequences, protecting the indole nitrogen with a Boc group (Nin-Boc) can prevent these side reactions.[3]
Troubleshooting Guide: Low Coupling Yield
This section addresses the most common issue—low or incomplete coupling—through a systematic approach.
Logical Troubleshooting Workflow
Below is a visual guide to diagnosing and solving low-yield coupling reactions.
Caption: HATU activates a carboxylic acid to a highly reactive OAt-ester, which then rapidly couples with an amine.
[8][19]
Experimental Protocols
The following protocols are designed for high-efficiency coupling of sterically hindered amino acids like 4-F-Trp derivatives.
Protocol 1: High-Efficiency Coupling using COMU (Solid-Phase)
This protocol is recommended for its high efficiency and safety profile.
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is fully deprotected and the resin has been thoroughly washed with DMF.
Activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol synthesis scale, dissolve:
Fmoc-4-F-Trp-OH (3 equivalents, 0.3 mmol)
COMU (3 equivalents, 0.3 mmol)
[15] * DIPEA (6 equivalents, 0.6 mmol)
[15] in approximately 2 mL of DMF.
Pre-activation: Gently agitate the activation mixture for 1-2 minutes at room temperature. [15]The solution may change color.
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature.
Reaction Time: For a hindered residue, allow the reaction to proceed for at least 1-2 hours. [9]For extremely difficult sequences, extend this time or perform a double coupling.
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. [16]A negative result (yellow beads) indicates the coupling is complete.
Washing: Once the reaction is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Microwave-Assisted SPPS for Extremely Hindered Couplings
This method uses microwave energy to overcome high activation barriers and accelerate the reaction.
Resin Preparation: Swell the resin in a microwave-safe vessel. Perform N-terminal Fmoc deprotection.
Reagent Addition: To the deprotected resin, add a solution containing:
Fmoc-4-F-Trp-OH (5 equivalents)
HATU (4.9 equivalents)
DIPEA (10 equivalents)
in a suitable solvent like DMF or NMP.
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75-90°C) for 5-15 minutes. The synthesizer's software will control the power to maintain the target temperature.
Post-Microwave: After irradiation, ensure the resin is washed thoroughly with DMF to prepare for the next cycle. This method is highly effective at driving difficult couplings to completion quickly.
[17]
References
Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
storage and stability optimization for methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Technical Support Center: Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate Welcome to the dedicated technical support guide for methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. This resource is designed for resear...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
Welcome to the dedicated technical support guide for methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and stability optimization of this fluorinated tryptophan derivative. By understanding its chemical liabilities, you can ensure the integrity and reproducibility of your experimental results.
Understanding the Molecule: Structural Insights into Stability
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate is a tryptophan analogue with two key modifications that dictate its stability profile: a fluorine atom on the indole ring and a methyl ester protecting the carboxylic acid.
The 4-Fluoro-Indole Moiety: The indole ring is an electron-rich heterocycle, making it inherently susceptible to oxidation.[1] The introduction of a highly electronegative fluorine atom at the 4-position can modulate the electronic properties of the ring. In pharmaceutical applications, such fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to enzymatic degradation by cytochrome P450 (CYP450) enzymes.[2][3] However, the compound remains vulnerable to chemical oxidation and photodegradation.
The Methyl Ester Group: The methyl ester serves as a protecting group for the carboxylic acid. This functional group is prone to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding free carboxylic acid.[4][5]
This guide will address the practical implications of these structural features.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for solid methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate?
A1: For maximum long-term stability, the solid compound should be stored under the following conditions:
Temperature: ≤ -20°C.
Atmosphere: Under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.
Light: Protected from light in an amber, tightly sealed vial.
Moisture: In a desiccated environment to prevent hydrolysis.
The material is generally stable under normal ambient temperatures for short periods, but prolonged exposure should be avoided.[6]
Q2: I need to prepare a stock solution. What solvent should I use and how should it be stored?
A2: The choice of solvent is critical. For maximal stability, use a dry, aprotic solvent such as anhydrous DMSO or DMF.
Preparation: Prepare the solution under an inert atmosphere.
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture/air exposure. Store these aliquots at -80°C.[7] Aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis and accelerated oxidative degradation.[8]
Q3: Is lyophilization a suitable method for long-term storage of this compound?
A3: Yes, lyophilization (freeze-drying) is an excellent method for long-term storage.[9][10] It removes water and other solvents without applying heat, which can cause degradation.[11] This produces a stable, amorphous powder that is less susceptible to hydrolysis and can be stored at room temperature or below, though cold storage is still recommended to preserve maximum integrity.[12]
Troubleshooting Degradation
Q4: My solution of the compound has turned yellow/brown. What is causing this discoloration?
A4: The development of color is a classic indicator of indole ring oxidation.[13] The indole moiety can be oxidized to various chromophoric products, such as oxindoles and isatins.[14][15] This process is often accelerated by exposure to oxygen, light, and trace metal impurities.[1] To prevent this, ensure solutions are prepared with high-purity, degassed solvents and are stored under an inert atmosphere, protected from light.[7]
Q5: My HPLC analysis shows a new, more polar peak appearing over time. What is this likely to be?
A5: The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid. Carboxylic acids are significantly more polar than their methyl ester counterparts and will thus have a shorter retention time on a reverse-phase HPLC column. This hydrolysis is accelerated by acidic or basic conditions in your solvent or buffer.[5][16]
Q6: Besides hydrolysis, what other degradation products might I see in my analysis?
A6: You may observe products resulting from the oxidation of the indole ring. The primary oxidative degradation pathway for tryptophan and its derivatives involves the formation of N-formylkynurenine (NFK) and kynurenine, which can result from cleavage of the pyrrole ring.[17][18] Other potential products include hydroxylated indole derivatives. These degradation products can be generated under "forced degradation" conditions, such as exposure to oxidizing agents (e.g., H₂O₂), strong light, or extreme pH, which are often used to validate the stability-indicating nature of analytical methods.[19][20]
• Purge solvent with inert gas (N₂ or Ar) before use. • Prepare and store solutions under an inert atmosphere. • Use amber vials or wrap containers in foil to protect from light.[7]
Precipitation from Aqueous Buffer
• Poor solubility of the ester. • Hydrolysis to the less soluble free acid.
• Prepare concentrated stock in an organic solvent (e.g., DMSO) and dilute into buffer immediately before use. • Check and buffer the pH of the final solution to be near neutral (pH 6-8).[21]
Loss of Parent Compound Peak in HPLC/LC-MS
Significant degradation has occurred.
• Immediately re-prepare a fresh solution from solid material. • Review storage and handling procedures against recommendations. • Perform a forced degradation study to confirm the identity of degradants.
Appearance of a New, Earlier-Eluting Peak (Reverse-Phase HPLC)
Hydrolysis of the methyl ester to the more polar carboxylic acid.
• Avoid strongly acidic or basic buffers/solvents. • Prepare aqueous solutions fresh and use promptly. • If using a buffer, ensure it is within a stable pH range (e.g., pH 6-8).
Appearance of Multiple New Peaks
Oxidation and/or photodegradation of the indole ring.
• Implement rigorous light protection and oxygen exclusion measures. • Consider adding a small amount of an antioxidant (e.g., ascorbic acid), but verify compatibility with your assay first.[1]
The primary chemical liabilities of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate are hydrolysis of the ester and oxidation of the indole ring.
Caption: Primary degradation pathways for the target compound.
A systematic approach is crucial when troubleshooting stability issues.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a Stabilized Stock Solution
Preparation: Bring the solid compound vial to room temperature in a desiccator before opening to prevent condensation.
Solvent Degassing: Select a high-purity, anhydrous grade of DMSO. Degas the solvent by sparging with argon or nitrogen gas for 15-20 minutes.
Weighing and Dissolution: Under a gentle stream of inert gas, weigh the desired amount of the compound and dissolve it in the degassed DMSO to the target concentration (e.g., 10-50 mM).
Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber glass or polypropylene vials.
Inert Overlay: Before sealing, flush the headspace of each vial with inert gas.
Storage: Promptly place the sealed aliquots in a -80°C freezer for long-term storage.
Protocol 2: Performing a Basic Forced Degradation Study
This protocol helps identify potential degradation products and confirms the stability-indicating nature of your analytical method.[19][20]
Prepare Solutions: Prepare four separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
Control: No stressor.
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
Oxidation: Add H₂O₂ to a final concentration of 3%.
Incubation: Incubate the solutions (and a control) at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 2, 6, 24 hours). For photostability, expose a solution to a calibrated light source according to ICH Q1B guidelines.
Analysis: At each time point, neutralize the acidic and basic samples, then analyze all samples by HPLC or LC-MS.
Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the parent compound.[20] This allows for the detection of primary degradation products without overly complex secondary degradation. Note the retention times and mass-to-charge ratios of any new peaks.
References
Arora, P., & Kumar, A. (2018). Microbial Degradation of Indole and Its Derivatives. BioMed Research International, 2018, 9019528.
Qu, J., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 266.
Zhang, Y., et al. (2012). Degradation pathway of indole by electroFenton. ResearchGate.
Arora, P., & Kumar, A. (2018). Microbial Degradation of Indole and Its Derivatives. ScienceOpen.
Pérusse, J., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. ACS Omega, 7(38), 34551–34558.
Gu, J.-D., & Berry, D. F. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 61(1), 288-291.
Wang, H., et al. (2023). Manganese-Catalyzed Electrochemical Oxidation of Tryptophan-Containing Peptides and Indole Derivatives by O₂. Organic Letters, 25(8), 1315-1320.
Ronwin, E. (1959). THE HYDROLYSIS OF PHENYLALANINE METHYL ESTER BY BOVINE THROMBIN. Canadian Journal of Biochemistry and Physiology, 37(11), 1255-1262.
Jajčanin-Jozić, N. (2019). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate.
Various Authors. (2022). De-esterification of amino acid esters. ResearchGate.
Li, H., et al. (2020). Effect of pH on the tryptophan synthase-catalysed synthesis of L-5-hydroxytryptophan. ResearchGate.
Wong, S. D., et al. (2009). Oxidation of an indole substrate by porphyrin iron(III) superoxide: Relevance to indoleamine and tryptophan 2,3-dioxygenases. Journal of the American Chemical Society, 131(38), 13576–13578.
Joshi, S. B., et al. (2020). Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins. Pharmaceutical Research, 37(10), 195.
Ghica, M. E., et al. (2011). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis, 23(4), 863-870.
Podlech, J., & Seebach, D. (1995). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Helvetica Chimica Acta, 78(5), 1238-1246.
Ross, J. B., et al. (2002). Quantitative analysis of tryptophan analogue incorporation in recombinant proteins. Analytical Biochemistry, 305(2), 147-155.
Aurelio, L., et al. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5923-5946.
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
Yutani, K., et al. (1980). pH dependence of stability of the wild-type tryptophan synthase alpha-subunit and two mutant proteins (Glu49 replaced by Met or Gln). Journal of Molecular Biology, 144(4), 455-465.
Wong, S. D., et al. (2009). Oxidation of an indole substrate by porphyrin iron(iii) superoxide: relevance to indoleamine and tryptophan 2,3-dioxygenases. Chemical Communications, (40), 5997-5999.
Nielsen, H. K., et al. (1988). Stability of tryptophan during food processing and storage. 1. Comparative losses of tryptophan, lysine and methionine in different model systems. British Journal of Nutrition, 60(2), 281-292.
Denya, I. R., et al. (2022). Forced degradation – Knowledge and References. Taylor & Francis Online.
Al-Ghannam, S. M., & Al-Olyan, A. M. (2013). New Spectrophotometric and Flow Injection Spectrophotometric Methods for the Determination of Tryptophan in Pharmaceutical Formulations. TSI Journals.
Gilbert, A., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. Biotechnology Journal, 16(11), 2100039.
Kamberi, M., & Tsutsumi, Y. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
Chen, Y., & Barkley, M. D. (1998). Photophysics of aqueous tryptophan: pH and temperature effects. Journal of the American Chemical Society, 120(17), 4111-4118.
BenchChem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution. BenchChem.
Veeprho. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho.
Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA.
Sazanovich, I. V., et al. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry A, 119(4), 693-702.
Wajda, A., et al. (2017). Chromatographic analysis of tryptophan metabolites. Journal of Separation Science, 40(1), 133-146.
Zlatopolskiy, B. D., et al. (2017). Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo. Journal of Medicinal Chemistry, 60(21), 8979-8991.
Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38484-38493.
Various Authors. (n.d.). Solvent effects on the fluorescent states of indole derivatives–dipole moments. ScienceDirect.
Hitachi High-Tech. (n.d.). Technical Report Stability of Glutamine and Tryptophan. Hitachi High-Tech.
BenchChem. (n.d.). Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. BenchChem.
BenchChem. (2026). Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. BenchChem.
Joyce, A., & McNeill, K. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12285-12295.
Laboratory Equipment. (2015). Advantages of Lyophilization for Long-Term Sample Storage. Laboratory Equipment.
BioPharma. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. BioPharma.
Mori, M., et al. (2022). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 27(2), 481.
Carl ROTH. (n.d.). Safety Data Sheet: L-Tryptophan. Carl ROTH.
Grygorovych, O. V., et al. (2018). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Functional Materials, 25(2), 269-277.
Jameson, C. (2024). Benefits of Lyophilization: Revolutionizing Pharmaceuticals and Food Preservation. Journal of Pharmaceutical Sciences and Research, 6(1), 1-2.
Meier, S., et al. (2017). Hyperpolarization of Amino Acid Derivatives in Water for Biological Applications Supporting Information. ScienceOpen.
FDA. (2014). GUIDE TO INSPECTIONS OF LYOPHILIZATION OF PARENTERALS. FDA.
Alawar, M. S., et al. (2014). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798.
methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate vs L-tryptophan methyl ester
An In-Depth Comparative Guide for Drug Development Professionals: Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate vs. L-Tryptophan Methyl Ester In the landscape of medicinal chemistry and peptide synthesis, the strat...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide for Drug Development Professionals: Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate vs. L-Tryptophan Methyl Ester
In the landscape of medicinal chemistry and peptide synthesis, the strategic selection of building blocks is paramount to achieving desired pharmacological profiles. Tryptophan and its derivatives are foundational components in numerous bioactive molecules. This guide provides a detailed, objective comparison between the canonical L-tryptophan methyl ester and its fluorinated analogue, methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate.
The introduction of a single fluorine atom, a bioisostere for hydrogen, can profoundly alter a molecule's physicochemical and biological properties.[1][2] This comparison will explore these differences from a structural, synthetic, and application-oriented perspective, providing researchers with the critical data and insights needed to make informed decisions in their drug discovery programs.
Molecular Structure and Physicochemical Properties: A Tale of Two Indoles
The primary structural difference is the substitution of a hydrogen atom with a fluorine atom at the 4-position of the indole ring. While seemingly minor, this substitution imparts significant changes in electronic properties, lipophilicity, and metabolic stability.[3][4] Fluorine's high electronegativity withdraws electron density from the aromatic system, influencing the indole's reactivity and interaction potential.
Fluorine can increase lipophilicity, but its effect is position-dependent and can be complex. In this case, the predicted values are similar.[7]
Predicted pKa (Amine)
~9.3 (Typical for α-amino acids)
Slightly lower than Trp-OMe
The electron-withdrawing fluorine atom can slightly decrease the basicity of the distant amino group.[7]
Indole N-H Acidity
Standard
More acidic
The inductive effect of fluorine enhances the acidity of the indole N-H proton.
Metabolic Stability
Susceptible to oxidation
Increased resistance to metabolic oxidation
The C-F bond is stronger than the C-H bond, and the electron-withdrawing nature of fluorine can deactivate the ring towards enzymatic attack (e.g., by Cytochrome P450 enzymes).[3][8]
Synthesis and Reactivity Insights
The synthetic accessibility and subsequent reactivity of these building blocks are critical considerations for any research campaign.
L-Tryptophan Methyl Ester
This compound is readily prepared via standard Fischer esterification of L-tryptophan. It is a widely available and cost-effective starting material.[9] However, the unprotected indole side chain is notoriously sensitive. It is highly susceptible to oxidation and alkylation, particularly under the acidic conditions frequently used for deprotection steps (e.g., cleavage from a resin in solid-phase peptide synthesis).[10][11] This can lead to a complex mixture of byproducts, complicating purification and reducing overall yield.
The synthesis of this fluorinated analogue is a multi-step process, typically commencing with 4-fluoroindole.[12] This precursor is itself synthesized from materials like 2-fluoro-6-nitrotoluene.[13] The increased synthetic complexity and number of steps contribute to its higher cost and lower commercial availability compared to its non-fluorinated counterpart.
The reactivity of the 4-fluoroindole ring is altered by the fluorine atom. The electron-withdrawing nature of fluorine reduces the nucleophilicity of the indole, rendering it less susceptible to electrophilic attack and oxidation compared to the native tryptophan indole ring. This enhanced stability can be a significant advantage during peptide synthesis and other chemical manipulations.
Diagram: Representative Synthetic Workflow for 4-Fluorotryptophan Derivatives
Caption: A generalized synthetic pathway for 4-fluorotryptophan methyl ester.
Applications in Drug Discovery and Peptide Science
The choice between these two molecules hinges on the specific goals of the research program.
L-Tryptophan Methyl Ester : This is the workhorse for routine peptide synthesis and as a precursor where the natural tryptophan structure is desired.[10][14] It is incorporated when the primary goal is to produce a peptide or molecule with the native sequence or structure, and potential side-chain modifications are either accepted or mitigated through other protective strategies (e.g., using Boc protection on the indole nitrogen).[10]
Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate : This building block is a specialized tool for strategic molecular design.[1][15] Its applications are driven by the unique properties conferred by the fluorine atom:
Enhanced Metabolic Stability : By replacing a hydrogen at a metabolically vulnerable position, the C-F bond can block enzymatic degradation, prolonging the in-vivo half-life of a drug candidate.[3] Studies on fluorinated tryptophans have shown varied metabolic fates, with some positions being more stable than others.[8][16]
Modulation of Binding Affinity : The polar C-F bond can introduce new, favorable interactions with protein targets, such as dipole-dipole interactions or orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.
¹⁹F NMR Probe : Fluorine's nuclear spin of ½ and high natural abundance make it an excellent probe for NMR spectroscopy.[17] Incorporating a 4-fluoro-tryptophan residue allows for ¹⁹F NMR studies to monitor protein conformation, dynamics, and ligand binding without interference from other signals in the biological matrix.[17][18]
Altering pKa and Conformation : The electronic effects of fluorine can subtly alter the acidity of the indole N-H and influence local peptide conformation, which can be exploited to fine-tune a molecule's properties.[15]
Comparative Experimental Protocols
To provide a practical basis for comparison, the following are detailed methodologies for assessing key performance differences.
Protocol 1: Comparative Stability Under Acidic Conditions
This experiment simulates the harsh acidic conditions often used in the final cleavage step of solid-phase peptide synthesis to assess the relative stability of the indole side chain.
Objective: To quantify the degradation of L-tryptophan methyl ester versus its 4-fluoro analogue in a trifluoroacetic acid (TFA) "cleavage" cocktail over time.
Methodology:
Reagent Preparation : Prepare a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).
Sample Preparation : Prepare 10 mM stock solutions of both L-tryptophan methyl ester and methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate in a suitable solvent (e.g., dichloromethane).
Reaction Initiation : In separate vials at room temperature, add 100 µL of each stock solution to 900 µL of the cleavage cocktail. Vortex briefly to mix. This is T=0.
Time Points : At specified time points (e.g., 0, 30, 60, 120, 180 minutes), withdraw a 50 µL aliquot from each reaction vial.
Quenching : Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 acetonitrile/water solution.
HPLC Analysis : Analyze each quenched sample by reverse-phase HPLC with UV detection at 280 nm. Monitor the peak area of the parent compound.
Data Analysis : Plot the percentage of remaining parent compound versus time for both molecules. The compound with a slower decay curve is more stable under these conditions.
Diagram: Acidic Stability Assay Workflow
Caption: Workflow for comparing stability in a TFA cleavage cocktail.
Protocol 2: Determination of Lipophilicity (LogD₇.₄)
This experiment measures the partition coefficient at a physiological pH to compare the effective lipophilicity of the two compounds.
Objective: To determine the octanol-water distribution coefficient (LogD) at pH 7.4.
Methodology:
Buffer and Standard Preparation : Prepare a phosphate buffer at pH 7.4. Prepare 1 mg/mL stock solutions of each compound in methanol.
Partitioning System : In a separation funnel or vial, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously and allow the layers to separate completely. This pre-saturates each phase.
Sample Addition : Add a small, known volume of a stock solution to a fresh mixture of pre-saturated octanol and buffer (e.g., 20 µL of stock into 2 mL of octanol and 2 mL of buffer).
Equilibration : Shake the mixture vigorously for 1 hour at room temperature to allow for complete partitioning.
Phase Separation : Centrifuge the mixture at low speed to ensure a clean separation of the aqueous and octanol layers.
Concentration Measurement : Carefully remove an aliquot from both the aqueous and the octanol layers. Analyze the concentration of the compound in each phase using HPLC. A calibration curve should be prepared beforehand.
Calculation : Calculate LogD using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Senior Scientist's Perspective and Recommendations
The decision to employ methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate over the standard L-tryptophan methyl ester is a strategic one, driven by the need to overcome specific challenges in drug development.
Choose L-Tryptophan Methyl Ester for:
Initial lead discovery and routine peptide synthesis where cost and availability are primary drivers.
Projects where the natural biological activity of the tryptophan side-chain is essential and must remain unmodified.
Syntheses where side-chain protection strategies (e.g., Fmoc-Trp(Boc)-OH) are already in place to mitigate instability.[10]
Lead Optimization: When a lead compound containing tryptophan suffers from poor metabolic stability, particularly oxidation at the indole ring.[3]
Structure-Activity Relationship (SAR) Studies: To probe the importance of the electronic environment of the indole ring for target binding.
Biophysical Studies: When a non-perturbing, site-specific ¹⁹F NMR probe is required to study protein structure, dynamics, or drug-target interactions.[17][18]
Improving Physicochemical Properties: When aiming to subtly modulate lipophilicity or hydrogen bonding potential to enhance permeability or binding.
References
A Comparative Guide to Tryptophan Protecting Groups in Peptide Synthesis: H-Trp-OMe HCl in Focus. Benchchem.
What is 4-Fluoroindole and how is it synthesized?. Guidechem.
Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo.
CN103420892A - Preparation method of 4-fluoroindole.
Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
Fluorinated Amino Acids: Key Building Blocks for Next-Gen Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.
4-Fluoro-DL-tryptophan. Chem-Impex.
Synthesis of (L)-4-Fluorotryptophan. Taylor & Francis Online.
L-Tryptophan, methyl ester. PubChem.
Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv.
An In-depth Technical Guide to Tryptophan Methyl Ester Hydrochloride. Benchchem.
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
L -Tryptophan methyl ester 98 7524-52-9. Sigma-Aldrich.
Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
Discovery of 7-[18F]Fluorotryptophan as a Novel Positron Emission Tomography (PET) Probe for the Visualization of Tryptophan Metabolism in Vivo. Journal of Medicinal Chemistry.
Methyl 2-amino-3-(4-fluoro-1h-indol-3-yl)
Fluorotryptophan incorporation modulates the structure and stability of transthyretin in a site-specific manner. PMC.
Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. PMC.
Tryptophan and 4-fluorotryptophan. The fluorine atom is 0.15 Å in...
A Comparative Guide to the NMR Spectral Validation of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is a non-negotiable cornerstone of scientific rigor.[1] In the synthesis of novel chemica...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is a non-negotiable cornerstone of scientific rigor.[1] In the synthesis of novel chemical entities, such as methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate—a derivative of the essential amino acid tryptophan—a robust analytical validation workflow is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary validation tool against other common analytical techniques, grounded in practical experimental insights and protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful method in drug discovery and development, offering detailed atomic-level structural information and the ability to quantify compounds without requiring identical reference standards for every component.[2][3][4][5][6] This guide will dissect the NMR validation process for our target molecule, explaining the causality behind experimental choices and demonstrating how to build a self-validating dataset.
The Molecular Blueprint: Predicting the NMR Spectrum
Before stepping into the lab, a thorough analysis of the target structure allows us to predict the expected NMR "fingerprint." This predictive step is crucial; a significant deviation between the predicted and experimental spectrum immediately signals potential structural inaccuracies or the presence of impurities.
Figure 1: Chemical Structure of Methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate
The structure contains several distinct regions that will give rise to characteristic signals: the 4-fluoroindole aromatic system, the aliphatic amino acid side-chain, and the methyl ester group.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is the workhorse for initial structural verification. Each unique proton environment will produce a signal, and its chemical shift (δ, in ppm), multiplicity (splitting pattern), and integral (area) provide a wealth of information.
Indole N-H (H1): Expected to be a broad singlet far downfield (~11.0 - 8.0 ppm) due to the acidic nature of the proton and its involvement in hydrogen bonding.
Indole Aromatic Protons (H2, H5, H6, H7): This region (~7.3 - 6.6 ppm) will be complex. H2 should appear as a singlet or a small doublet. The fluorine atom at C4 will introduce additional couplings (J-coupling) to nearby protons, particularly H5, complicating the patterns for H5, H6, and H7.
Aliphatic α-CH (Ha): This proton, adjacent to the amine and ester-bearing carbon, will likely appear as a triplet or doublet of doublets around 4.0 - 3.5 ppm.
Ester -OCH₃: A sharp singlet, integrating to three protons, is expected around 3.7 ppm.[7]
Aliphatic β-CH₂ (Hb): These two protons are diastereotopic and will appear as a complex multiplet, likely a pair of doublets of doublets, around 3.3 - 3.0 ppm.[8]
Amine -NH₂: These protons often produce a broad, low-intensity signal that can exchange with trace water in the solvent, making its position variable.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.
Ester Carbonyl (C=O): The least shielded carbon, appearing around 172-175 ppm.[9]
Aromatic Carbons: Expected in the 100-140 ppm range. The carbon directly bonded to fluorine (C4) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[10] Other aromatic carbons will show smaller two- and three-bond couplings to fluorine.
Aliphatic Carbons: The α-carbon (Ca) is expected around 55 ppm, the ester methyl (-OCH₃) around 52 ppm, and the β-carbon (Cb) around 28 ppm.[9][11]
Acquiring High-Fidelity Data: An Experimental Workflow
The quality of NMR data is directly dependent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for both structural confirmation and quantitative analysis.
Experimental Protocol: NMR Sample Preparation and Acquisition
Sample Weighing: Accurately weigh approximately 5-10 mg of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate into a clean, dry vial. For quantitative NMR (qNMR), also add a precisely weighed amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone).
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the compound well and its residual proton signal does not overlap with key analyte signals.[12]
Homogenization: Ensure the sample is fully dissolved. Vortex or gently sonicate if necessary. A homogenous solution is critical for sharp, well-resolved NMR signals.[13]
Transfer: Transfer the solution to a high-quality 5 mm NMR tube.
Instrumentation: Acquire data on a spectrometer with a field strength of 400 MHz or higher. Higher fields provide better signal dispersion and sensitivity.
Standard 1D ¹H Acquisition:
Tune and match the probe for the ¹H frequency.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to optimize homogeneity, aiming for a narrow solvent peak shape.
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
1D ¹³C Acquisition:
Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
2D NMR (for Unambiguous Assignment):
Acquire a ²D COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks (e.g., confirming the Ha-Hb relationship).
Acquire a ²D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to its attached carbon, providing definitive C-H assignments.
Data Processing:
Apply Fourier transform, phase correction, and baseline correction to all spectra.
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum relative to the DMSO carbon signals at 39.52 ppm.[14]
Workflow for NMR Spectral Validation
The following diagram illustrates the logical flow from sample preparation to final validation.
Caption: A streamlined workflow for the complete NMR validation process.
Data Interpretation and Orthogonal Comparison
A successful validation relies on the convergence of evidence from multiple analytical sources. While NMR provides the structural backbone, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer complementary data, particularly for purity assessment.[15]
NMR Data Summary
The table below summarizes the expected NMR data alongside hypothetical (but realistic) experimental values for our target compound. The close agreement between these datasets would provide high confidence in the structural assignment.
Assignment
Proton/Carbon
Predicted ¹H δ (ppm)
Experimental ¹H δ (ppm)
Predicted ¹³C δ (ppm)
Experimental ¹³C δ (ppm)
Indole NH
H1
10.9
10.85 (br s)
-
-
Indole CH
H2
7.2
7.22 (s)
C2: 124
124.5
Indole CH
H5
7.25
7.28 (dd)
C5: 118
118.2 (d, J=7 Hz)
Indole CH
H6
7.0
7.05 (m)
C6: 123
123.1
Indole CH
H7
6.8
6.81 (dd)
C7: 107
107.3 (d, J=4 Hz)
α-CH
Ha
3.8
3.82 (t, J=7.5 Hz)
Cα: 55
55.4
β-CH₂
Hb
3.2
3.25 (d, J=7.5 Hz)
Cβ: 28
27.9
Ester CH₃
-OCH₃
3.7
3.68 (s)
-OCH₃: 52
52.3
Ester C=O
-
-
-
C=O: 173
173.5
Indole C-F
-
-
-
C4: 156
156.6 (d, J=247 Hz)
Note: Hypothetical experimental data is based on typical values for similar structures.[10][11][16] Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.
Comparative Analysis: NMR vs. HPLC and MS
No single technique is sufficient for comprehensive purity analysis.[17] An orthogonal approach, using methods with different separation and detection principles, provides the most reliable results.[15]
Technique
Principle
Strengths for This Application
Limitations
qNMR
Measures nuclear spin properties in a magnetic field. Signal is directly proportional to the number of nuclei.
Primary quantitative method : Purity can be determined without a specific reference standard for the analyte itself.[3][18] Provides unambiguous structural confirmation of the main component and any visible impurities.
Lower sensitivity compared to HPLC/MS; may not detect trace impurities (<0.1%). Signal overlap can complicate analysis in complex mixtures.
HPLC-UV
Differential partitioning of components between a stationary and mobile phase; detection by UV absorbance.
Excellent separation capability and high sensitivity for UV-active compounds (like indoles). Ideal for detecting and quantifying process-related impurities and degradation products.[19][20]
Requires a reference standard of the main compound for accurate quantification. Quantification of unknown impurities relies on assumptions about their response factors.
LC-MS
HPLC separation followed by mass-to-charge ratio detection.
Extremely high sensitivity and specificity. Provides accurate molecular weight information, which is critical for identifying unknown impurities.[21]
Ionization efficiency can vary significantly between compounds, making it difficult to use for accurate quantification without specific standards for each impurity.
Identifying Potential Impurities
During the synthesis of indole derivatives, several types of impurities can arise, including unreacted starting materials, byproducts from side reactions (e.g., oxidation, polymerization), and residual solvents.[22][23] NMR is particularly adept at identifying and quantifying residual solvents, as their sharp signals are easily recognizable. For instance, a singlet at ~2.1 ppm in a CDCl₃ spectrum would indicate acetone, while a multiplet around 3.4 ppm in DMSO-d₆ could suggest residual water.
Conclusion
The spectral validation of methyl 2-amino-3-(4-fluoro-1H-indol-3-yl)propanoate is a multi-faceted process where NMR spectroscopy serves as the central pillar. It is the only standalone technique that can simultaneously confirm the intricate details of the molecular structure and provide an accurate, absolute measure of purity through qNMR.[24] However, for the highest level of confidence demanded in drug development, NMR should be used as part of a cross-referenced analytical strategy.[15] By combining the definitive structural insights of NMR with the high-sensitivity separation of HPLC and the precise mass identification of MS, researchers can build a comprehensive and irrefutable validation package for any novel chemical entity.
References
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.
qNMR for Purity Determination in Pharmaceuticals. RSSL.
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
NMR spectrometry analysis for drug discovery and development. News-Medical.Net.
NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com.
Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences.
NMR Spectroscopy in Drug Discovery and Development. Labome.
Role of NMR in the Development of Candidate Small Molecules. ResearchGate.
19F NMR relaxation studies of fluorosubstituted tryptophans. SpringerLink.
Enabling Nanopore for Sensing Individual Amino Acids by a Derivatization Strategy. The Royal Society of Chemistry.
NMR Techniques for Structure-Based Drug Discovery. Creative Biostructure.
¹H‐NMR spectra of tryptophan, threonic acid and selected fractions from... ResearchGate.
E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office.
¹³F NMR results for the coupled reaction leading to the formation of... ResearchGate.
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame.
NMR SPECTROSCOPIC STUDIES OF TRYPTOPHAN DERIVATIVES. Pakistan Journal of Scientific & Industrial Research.
I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? Reddit.
What is 4-Fluoroindole and how is it synthesized?. Guidechem.
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. Benchchem.
4‐Fluoroindole and Derivatives. Israel Journal of Chemistry.
Identification and synthesis of impurities formed during sertindole preparation. Arkivoc.
Extrinsic Tryptophans as NMR Probes of Allosteric Coupling in Membrane Proteins: Application to the A2A Adenosine Receptor. PMC.
NMR Sample Preparation: The Complete Guide. Organomation.
Standard Operating Procedure H-NMR. Georgia Gwinnett College.
Identification and synthesis of impurities formed during sertindole preparation. PMC.
A Comparative Crystallographic Guide to Fluorinated Tryptophan Derivatives: Structure, Conformation, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for modulating pharmacological properties. Fluorinated tryptophan derivatives, in particular, offer a unique combination of subtle steric perturbation and significant electronic modification, making them invaluable probes for investigating protein structure and function, as well as serving as building blocks for novel therapeutics. This guide provides a comprehensive structural comparison of monofluorinated tryptophan derivatives, drawing upon X-ray crystallographic data to elucidate the impact of fluorination on molecular conformation and intermolecular interactions.
The Significance of Fluorinating Tryptophan
The introduction of a fluorine atom, the most electronegative element, onto the indole ring of tryptophan can profoundly influence its properties. This "unnatural" amino acid can be incorporated into peptides and proteins, offering a sensitive 19F NMR probe for studying protein dynamics and ligand binding, as fluorine is virtually absent in biological systems.[1] Furthermore, the electronic perturbations induced by fluorine can alter cation-π interactions, hydrogen bonding capabilities, and overall metabolic stability, making these derivatives attractive for drug design.[2] Understanding the precise structural consequences of fluorination at different positions of the indole ring is paramount for rationally designing molecules with desired characteristics.
Structural Deep Dive: The Crystal Structure of 5-Fluoro-dl-tryptophan
To date, the most comprehensively characterized isolated fluorinated tryptophan derivative by X-ray crystallography is 5-fluoro-dl-tryptophan. Its crystal structure provides a foundational understanding of how a single fluorine atom influences the molecular packing and conformation.[3]
The key structural features of 5-fluoro-dl-tryptophan reveal that the fundamental zwitterionic nature of the amino acid is preserved. The crystal lattice is stabilized by a network of hydrogen bonds involving the ammonium and carboxylate groups. The fluorine atom, while not directly participating in strong hydrogen bonds, influences the overall electronic distribution of the indole ring, which can subtly modulate intermolecular interactions.[3]
Positional Isomers: A Comparative Analysis of Monofluorotryptophan Conformations
The conformation of the tryptophan side chain is primarily defined by two torsion angles:
χ1 (chi1): Describes the rotation around the Cα-Cβ bond.
χ2 (chi2): Describes the rotation around the Cβ-Cγ bond.
The following table summarizes the observed side-chain conformations of various monofluorinated tryptophan analogs incorporated into different proteins, providing a basis for structural comparison.
Fluorinated Tryptophan
Protein Context
PDB ID
χ1 Angle (°)
χ2 Angle (°)
Observations and Key Insights
Reference
4-Fluorotryptophan
Lectin from Ralstonia solanacearum
5O7W
-65.1, 178.9
95.2, -91.5
In one chain, the indole ring is pushed back slightly, while in the other, it undergoes a 180° rotation, suggesting that fluorination at the 4-position can lead to steric clashes that influence conformation.
The conformation is largely unperturbed compared to native tryptophan in similar environments, indicating minimal steric hindrance from the 5-fluoro substitution.
Incorporation of 6-fluorotryptophan can lead to subtle conformational changes that may be selectively excluded during crystallization, suggesting a greater structural impact compared to 5-fluorotryptophan.
The conformation is very similar to the wild-type, indicating that fluorination at the 7-position is well-tolerated with minimal structural perturbation.
Minimal Perturbation is Common: For 5- and 7-fluorotryptophan, the addition of a fluorine atom appears to be structurally well-tolerated, with the side-chain adopting conformations similar to those of unmodified tryptophan.[4][6]
Positional Importance: The position of the fluorine atom is critical. Fluorination at the 4-position can lead to significant conformational adjustments to avoid steric clashes, as seen in the RSL lectin structure.[2]
Subtle Electronic Effects: While not always leading to large conformational changes, the strong electron-withdrawing nature of fluorine alters the electrostatic potential of the indole ring. This can weaken cation-π stacking interactions, a crucial force in many protein-ligand binding events.[2]
Potential for Novel Interactions: The electronegative fluorine atom can participate in weak C-F···H-X hydrogen bonds, which can contribute to binding affinity and specificity.[2]
Experimental Protocol: Crystallization of Fluorinated Tryptophan Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in the structural analysis of these derivatives. The following protocol provides a detailed, step-by-step methodology for the crystallization of fluorinated tryptophan analogs using the vapor diffusion method, a widely successful technique for small molecules.
Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)
Micropipettes and sterile tips
Microscope for crystal observation
Step-by-Step Crystallization Protocol
Solubility Screening:
Begin by determining the solubility of the fluorinated tryptophan derivative in a range of solvents and solvent mixtures. This is crucial for preparing a solution that is close to saturation.
A good starting point is to test solubility in water, ethanol, and mixtures thereof.
Preparation of the Stock Solution:
Prepare a stock solution of the fluorinated tryptophan derivative by dissolving it in the chosen solvent system to a concentration just below its saturation point. Gentle heating may be required to facilitate dissolution.
For example, a starting concentration of 10-20 mg/mL is often a reasonable range to explore.
Setting up the Crystallization Plate (Sitting Drop Vapor Diffusion):
Pipette the precipitant solution into the reservoir of the crystallization plate. The precipitant should be a solvent in which the amino acid is less soluble. A common strategy is to use a mixture of the solvent used for dissolution and a less polar solvent (e.g., a water/isopropanol mixture in the reservoir if the amino acid is dissolved in water).
Pipette a small volume (e.g., 1-2 µL) of the fluorinated tryptophan stock solution onto the sitting drop post.
Add an equal volume of the reservoir solution to the drop.
Seal the well to create a closed system.
Incubation and Monitoring:
Incubate the crystallization plate in a stable, vibration-free environment, typically at a constant temperature (e.g., 4°C or room temperature).
Monitor the drops regularly under a microscope for the appearance of crystals. Crystal growth can take anywhere from a few hours to several weeks.
Crystal Harvesting and Mounting:
Once suitable single crystals have grown, carefully harvest them using a cryoloop.
Quickly transfer the crystal to a cryoprotectant solution (if necessary to prevent ice formation during data collection) before flash-cooling it in liquid nitrogen.
Mount the frozen crystal on the goniometer of the X-ray diffractometer.
Rationale Behind Experimental Choices
Vapor Diffusion: This technique allows for a slow and controlled increase in the concentration of the amino acid in the drop as water vapor diffuses from the drop to the more concentrated reservoir solution. This slow approach to supersaturation is critical for the growth of well-ordered single crystals rather than amorphous precipitate.
Solvent/Precipitant Selection: The choice of solvents and precipitants is the most critical variable in crystallization. The goal is to find a condition where the molecule is soluble but can be slowly driven out of solution to form a crystal lattice. The use of lower alcohols or ketones as precipitants for amino acids is a well-established technique.[5]
Temperature Control: Temperature affects both the solubility of the compound and the rate of vapor diffusion. A stable temperature is essential for reproducible results and to prevent rapid precipitation.
Visualizing the Workflow and Structural Concepts
The following diagrams illustrate the experimental workflow for crystallization and the key structural features discussed.
Caption: Experimental workflow for the crystallization of fluorinated tryptophan derivatives.
Caption: Key side-chain torsion angles (χ1 and χ2) in tryptophan.
Conclusion
The structural analysis of fluorinated tryptophan derivatives, either as isolated molecules or within protein structures, provides invaluable insights for researchers in drug development and chemical biology. The position of the fluorine atom on the indole ring dictates its conformational impact, ranging from minimal perturbation with 5- and 7-fluorotryptophan to potentially significant steric effects with 4-fluorotryptophan. While altering the electronic landscape of the aromatic ring, fluorination opens up possibilities for fine-tuning molecular interactions. The provided experimental protocol offers a robust starting point for obtaining high-quality crystals of these important compounds, paving the way for further detailed structural elucidation and their rational application in the design of novel probes and therapeutics.
References
Zhao, X., DeVries, J. S., McDonald, R., & Sykes, B. D. (2007). Determination of the 19F NMR chemical shielding tensor and crystal structure of 5-fluoro-dl-tryptophan. Journal of Magnetic Resonance, 187(1), 134-141. [Link]
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2024). Protein Science. [Link]
Effect of Noncanonical Amino Acids on Protein–Carbohydrate Interactions: Structure, Dynamics, and Carbohydrate Affinity of a Lectin Engineered with Fluorinated Tryptophan Analogs. (2017). ACS Chemical Biology. [Link]
Crystal structure of the 7-Fluorotryptophan RSL lectin in complex with Lewis x tetrasaccharide. (2017). Protein Data Bank. [Link]
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